2-(O-tolyl)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13(12)16-14/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXVUKKKEYEPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183809 | |
| Record name | Benzimidazole, 2-(o-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2963-64-6 | |
| Record name | 2-(2-Methylphenyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2963-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 2-(o-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002963646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2-(o-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(o-Tolyl)-1H-benzo[d]imidazole: Discovery, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(o-tolyl)-1H-benzo[d]imidazole, a key heterocyclic compound with significant implications in medicinal chemistry and materials science. We delve into the historical context of its discovery, tracing its origins to the foundational work on benzimidazole synthesis. The guide presents a detailed exploration of both the classic Phillips condensation method and contemporary synthetic strategies, offering step-by-step protocols for its preparation. Furthermore, we provide a thorough characterization of the molecule, including its physicochemical properties and spectroscopic data. The narrative culminates in a discussion of its current and potential applications, highlighting its role as a versatile scaffold in the development of novel therapeutic agents and advanced functional materials. This document is intended to be an essential resource for researchers, scientists, and professionals in the field of drug development and chemical sciences.
Introduction: The Benzimidazole Scaffold and the Significance of the 2-Aryl Substitution
The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its structural resemblance to purine enables it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2] The versatility of the benzimidazole system is further enhanced by the ease of functionalization at the 2-position, which significantly influences the molecule's electronic properties and biological activity.
The introduction of an aryl group at the 2-position, in particular, has been a fruitful strategy in the design of novel therapeutic agents and functional materials. This guide focuses on a specific and important derivative, 2-(o-tolyl)-1H-benzo[d]imidazole, where the ortho-tolyl substituent imparts unique steric and electronic features that modulate its chemical and biological behavior.
Historical Background and Discovery
The journey of 2-(o-tolyl)-1H-benzo[d]imidazole is intrinsically linked to the pioneering work on the synthesis of 2-substituted benzimidazoles. The foundational method for the preparation of this class of compounds was established by M.A. Phillips in 1928.[3][4] The Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative, provided a general and accessible route to a wide array of 2-substituted benzimidazoles.[3][5] While Phillips' seminal paper does not explicitly detail the synthesis of the o-tolyl derivative, it laid the essential groundwork for its subsequent preparation.
The initial synthesis of 2-(o-tolyl)-1H-benzo[d]imidazole would have followed the principles of the Phillips condensation, reacting o-phenylenediamine with o-toluic acid. This early work was driven by a fundamental interest in the chemistry of heterocyclic compounds and the desire to explore the scope and limitations of this new synthetic methodology. The true potential of this specific derivative, however, would only be realized decades later with the advent of modern drug discovery and materials science.
Synthesis of 2-(o-Tolyl)-1H-benzo[d]imidazole: From Historical Methods to Modern Protocols
The synthesis of 2-(o-tolyl)-1H-benzo[d]imidazole has evolved from the original acid-catalyzed condensation to more efficient and milder methods. This section details both the historical and contemporary approaches.
The Phillips Condensation: A Historical Perspective
The Phillips condensation remains a classic and straightforward method for the synthesis of 2-substituted benzimidazoles.[3] The reaction involves the condensation of o-phenylenediamine with a carboxylic acid, in this case, o-toluic acid, typically in the presence of a strong acid catalyst such as hydrochloric acid or polyphosphoric acid at elevated temperatures.[3][5]
Reaction Scheme:
Figure 1: The Phillips condensation for the synthesis of 2-(o-tolyl)-1H-benzo[d]imidazole.
Detailed Historical Experimental Protocol (Adapted from the principles of the Phillips reaction):
-
Reactant Mixture: In a round-bottomed flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and o-toluic acid (1 equivalent).
-
Acid Catalyst: Add a 4M solution of hydrochloric acid to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 100°C) for a period of 2-4 hours.[6]
-
Neutralization and Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until it is alkaline to litmus paper. This will cause the crude product to precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified 2-(o-tolyl)-1H-benzo[d]imidazole.
Modern Synthetic Approaches
While the Phillips condensation is historically significant, modern synthetic chemistry has introduced milder and more efficient methods for the preparation of 2-aryl benzimidazoles. A common and effective contemporary method involves the condensation of o-phenylenediamine with o-tolualdehyde, followed by an in-situ oxidation.
Reaction Scheme:
Figure 2: A modern synthetic route to 2-(o-tolyl)-1H-benzo[d]imidazole via condensation and oxidation.
Detailed Modern Experimental Protocol:
-
Reactant Solution: In a round-bottomed flask, dissolve o-phenylenediamine (1 equivalent) and o-tolualdehyde (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).[7]
-
Catalyst/Oxidant Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), or an oxidizing agent like hydrogen peroxide in the presence of hydrochloric acid.[7]
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to 80°C) for a designated time (typically 2-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
Workup: Upon completion, cool the reaction mixture and add it dropwise to a stirred solution of sodium carbonate in water to precipitate the product.
-
Isolation and Purification: Filter the resulting solid, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of 2-(o-tolyl)-1H-benzo[d]imidazole is essential for its application in research and development.
Table 1: Physicochemical Properties of 2-(o-Tolyl)-1H-benzo[d]imidazole
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂ |
| Molecular Weight | 208.26 g/mol |
| Appearance | Solid |
| Melting Point | Not consistently reported, varies with purity |
| Solubility | Soluble in common organic solvents like DMSO and DMF |
Spectroscopic Data:
The structural features of 2-(o-tolyl)-1H-benzo[d]imidazole give rise to a unique spectroscopic fingerprint.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the benzimidazole and tolyl rings, as well as the methyl protons of the tolyl group. The NH proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for the aromatic carbons and the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching vibration (around 3400-3200 cm⁻¹), C-H stretching of the aromatic rings, and C=N stretching of the imidazole ring (around 1620 cm⁻¹).[8]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 208, corresponding to the molecular weight of the compound.
Applications in Medicinal Chemistry and Drug Development
The benzimidazole scaffold is a cornerstone in the development of numerous therapeutic agents.[2] The 2-aryl substitution, as seen in 2-(o-tolyl)-1H-benzo[d]imidazole, has been explored for various biological activities.
-
Anticancer Activity: Several studies have investigated the potential of 2-aryl benzimidazole derivatives as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. While specific data for the o-tolyl derivative is emerging, related compounds have shown promising activity against various cancer cell lines.[2]
-
Enzyme Inhibition: The benzimidazole core can act as a bioisostere for other heterocyclic systems, allowing it to bind to the active sites of enzymes. Derivatives of 2-phenyl-1H-benzo[d]imidazole have been investigated as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in Alzheimer's disease.[9] The steric and electronic properties of the o-tolyl group can influence the binding affinity and selectivity for such targets.
Applications in Materials Science
The rigid, planar structure and the presence of nitrogen atoms in the benzimidazole ring make these compounds interesting candidates for applications in materials science, particularly in the field of organic electronics.
-
Organic Light-Emitting Diodes (OLEDs): Benzimidazole derivatives have been utilized as electron-transporting materials and as hosts for phosphorescent emitters in OLEDs. The tolyl group in 2-(o-tolyl)-1H-benzo[d]imidazole can influence the material's morphological stability and charge-transport properties. While not as extensively studied as other derivatives, its structural features suggest potential for use in the development of novel OLED materials.
-
Fluorescent Sensors: The benzimidazole core can be incorporated into larger molecular systems to create fluorescent chemosensors for the detection of ions and small molecules. The tolyl substituent can be modified to tune the sensor's selectivity and sensitivity.
Future Perspectives and Conclusion
2-(o-Tolyl)-1H-benzo[d]imidazole, a molecule with a rich history rooted in the foundational principles of heterocyclic chemistry, continues to be a compound of significant interest. The evolution of its synthesis from the classical Phillips condensation to modern, more efficient methods has made it readily accessible for further investigation.
While the broader class of 2-aryl benzimidazoles has shown immense promise in medicinal chemistry and materials science, the specific potential of the o-tolyl derivative is still an area of active exploration. Future research will likely focus on a more detailed elucidation of its biological activity profile, including its potential as a targeted anticancer agent or as a modulator of specific enzymatic pathways. In the realm of materials science, further investigation into its photophysical and electronic properties could lead to the development of novel materials for advanced applications.
References
-
Phillips, M.A. (1928) CCCXVII—The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393-2399. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. [Link]
-
Phillips, M.A. (1928) CCCXVII—The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393-2399. - References - Scientific Research Publishing. [Link]
-
Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. Molecules. 2022, 27(7), 2182. [Link]
-
Synthesis of Benzimidazoles in Dry Medium. Synthetic Communications. 1996, 26(11), 2187-2191. [Link]
-
CCCXVII.—The formation of 2-substituted benziminazoles (1927) | Montague Alexandra Phillips | 312 Citations - SciSpace. [Link]
-
View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology. [Link]
-
Crystal structure of 2-o-tolyl-1H-benzo[d]imidazole, C14H12N2. Acta Crystallographica Section E: Crystallographic Communications. 2018, 74(Pt 9), 1311–1314. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. 2018, 34(5), 2533-2538. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals. 2023, 16(7), 969. [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. 2024. [Link]
Sources
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. Phillips, M.A. (1928) CCCXVII—The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393-2399. - References - Scientific Research Publishing [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 9. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic characterization of 2-(O-tolyl)-1H-benzo[d]imidazole
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(O-tolyl)-1H-benzo[d]imidazole
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-(O-tolyl)-1H-benzo[d]imidazole, a molecule of interest in medicinal chemistry due to the prevalence of the benzimidazole scaffold in pharmacologically active agents.[1][2][3] This document, authored from the perspective of a Senior Application Scientist, emphasizes not just the procedural steps but the scientific rationale behind the experimental choices and data interpretation.
Molecular Structure and Spectroscopic Overview
2-(O-tolyl)-1H-benzo[d]imidazole possesses a fused heterocyclic system (benzimidazole) linked to an ortho-substituted tolyl group. This specific arrangement, particularly the steric interaction from the ortho-methyl group, influences the molecule's conformation and, consequently, its spectroscopic signature. A multi-technique approach, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), is essential for unambiguous structural confirmation.
Caption: Molecular Structure of 2-(O-tolyl)-1H-benzo[d]imidazole.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the benzimidazole core and the attached tolyl group are expected to give rise to characteristic absorption bands.
Anticipated Spectral Data
| Solvent | Predicted λmax (nm) | Associated Electronic Transition |
| Ethanol | ~250, ~280-290 | π → π* |
Rationale: Benzimidazole derivatives typically exhibit strong absorptions in the UV region due to π → π* transitions within the conjugated system.[4] The presence of the tolyl group, an auxochrome, is expected to cause a slight bathochromic (red) shift compared to unsubstituted benzimidazole.
Experimental Protocol: UV-Vis Spectroscopy
Caption: Workflow for UV-Vis Spectroscopic Analysis.
-
Solvent Selection: Spectroscopic grade ethanol is chosen for its transparency in the UV region of interest and its ability to dissolve the analyte.
-
Concentration: A dilute solution is prepared to ensure the absorbance is within the linear range of the Beer-Lambert law, typically below 1.0 absorbance unit, to avoid detector saturation.
-
Blank Correction: The spectrum of the solvent (ethanol) is recorded and subtracted from the sample spectrum to eliminate contributions from the solvent and cuvette.
-
Spectral Acquisition: The spectrum is scanned from 200 to 400 nm to capture the relevant π → π* transitions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in the molecule by detecting the vibrations of its bonds.
Anticipated Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |
| ~3400-3300 | N-H stretch | Characteristic of the imidazole N-H group.[5] |
| ~3100-3000 | Aromatic C-H stretch | Indicates the presence of the benzene and tolyl rings. |
| ~2950-2850 | Aliphatic C-H stretch | Corresponds to the methyl group on the tolyl ring. |
| ~1620-1580 | C=N stretch | A key indicator of the imidazole ring.[4] |
| ~1500-1400 | C=C stretch | Aromatic ring skeletal vibrations. |
Experimental Protocol: FT-IR Spectroscopy
Caption: Workflow for FT-IR Spectroscopic Analysis.
-
Sample Preparation: The KBr pellet method is a common technique for solid samples. It involves dispersing the analyte in a dry, IR-transparent matrix (KBr) to minimize scattering and obtain a high-quality spectrum.
-
Background Correction: A background spectrum of the ambient atmosphere is taken to subtract the signals from atmospheric CO₂ and water vapor.
-
Spectral Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹) to observe the fundamental vibrational modes of the organic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.
Anticipated ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5-13.0 | Singlet (broad) | 1H | N-H | The acidic proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift.[4] |
| ~7.2-7.8 | Multiplet | 8H | Aromatic-H | The protons on the benzimidazole and tolyl rings will appear in this region. Overlapping multiplets are expected due to similar electronic environments. |
| ~2.5 | Singlet | 3H | CH₃ | The methyl protons of the tolyl group are expected to be a singlet in this region. |
Anticipated ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-155 | C=N | The imine carbon of the benzimidazole ring is significantly deshielded.[4] |
| ~110-145 | Aromatic-C | The carbons of the benzimidazole and tolyl rings will appear in this range. |
| ~20-25 | CH₃ | The methyl carbon of the tolyl group. |
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR Spectroscopic Analysis.
-
Solvent Selection: A deuterated solvent, such as DMSO-d₆, is used to avoid a large solvent signal in the ¹H NMR spectrum. DMSO-d₆ is a good choice for benzimidazoles due to its high dissolving power.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its signal appears at 0 ppm, away from most other organic signals.
-
Shimming: The magnetic field is shimmed to ensure homogeneity, which is crucial for obtaining sharp, well-resolved NMR signals.
-
Spectral Acquisition: Both ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to further elucidate the connectivity between protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and aspects of the structure.
Anticipated Mass Spectral Data
| m/z | Interpretation |
| 208 | [M]⁺ (Molecular ion) |
| 207 | [M-H]⁺ |
| 117 | [M - tolyl]⁺ |
| 91 | [tolyl]⁺ |
Rationale: The molecular ion peak ([M]⁺) at m/z 208 would confirm the molecular weight of the compound. Common fragmentation patterns for similar structures involve the loss of a hydrogen atom or cleavage of the bond between the benzimidazole core and the tolyl group.[6]
Experimental Protocol: Mass Spectrometry
Caption: Workflow for Mass Spectrometric Analysis.
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI typically leads to more fragmentation, which can be useful for structural elucidation, while ESI is a softer ionization technique that often results in a more prominent molecular ion peak.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
Conclusion
The comprehensive spectroscopic characterization of 2-(O-tolyl)-1H-benzo[d]imidazole requires a synergistic application of UV-Vis, FT-IR, NMR, and Mass Spectrometry. Each technique provides a unique and complementary piece of structural information. By carefully choosing experimental parameters and logically interpreting the resulting data, researchers can confidently confirm the identity and purity of this and other novel chemical entities, a critical step in the drug discovery and development pipeline.
References
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
-
(PDF) Crystal structure of 2-o-tolyl-1H-benzo[d]imidazole, C14H12N2 - ResearchGate. [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC - NIH. [Link]
-
Binding interaction of 1-(4-methybenzyl)-2-p-tolyl-1H-benzo[d]imidazole with bovine serum albumin - PubMed. [Link]
-
FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]
-
TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS | The American Journal of Medical Sciences and Pharmaceutical Research. [Link]
-
Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. [Link]
Sources
- 1. ijpsm.com [ijpsm.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-(O-tolyl)-1H-benzo[d]imidazole
This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-(O-tolyl)-1H-benzo[d]imidazole, a key heterocyclic compound with significant potential in pharmaceutical research and development. Addressed to researchers, scientists, and drug development professionals, this document outlines the theoretical and practical considerations for determining the solubility and stability of this molecule, essential parameters that govern its bioavailability, formulation, and shelf-life.
Introduction: The Significance of 2-(O-tolyl)-1H-benzo[d]imidazole
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique chemical architecture, characterized by a fused benzene and imidazole ring, allows for diverse biological activities. The specific derivative, 2-(O-tolyl)-1H-benzo[d]imidazole, is of particular interest due to its potential as a therapeutic agent. Understanding its fundamental properties, such as solubility and stability, is a prerequisite for any successful drug development program.
The inherent stability of the benzimidazole ring system contributes to the overall robustness of its derivatives.[1][2] However, the introduction of the ortho-tolyl group at the 2-position introduces specific steric and electronic features that modulate its physicochemical behavior. This guide will delve into the methodologies required to precisely characterize these properties.
Physicochemical Properties and Molecular Structure
A foundational understanding of the molecular structure of 2-(O-tolyl)-1H-benzo[d]imidazole is crucial for interpreting its solubility and stability profiles.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂ | [3] |
| Molecular Weight | 208.26 g/mol | [3] |
| XLogP3 | 3.6 | [3] |
| Appearance | White to off-white solid | |
| Melting Point | Not explicitly found, but related benzimidazoles have melting points in the range of 220-300°C | [4] |
The relatively high XLogP3 value suggests a lipophilic nature, which has direct implications for its solubility in aqueous and organic solvents. The presence of the benzimidazole N-H group allows for hydrogen bonding, which can influence its solid-state packing and interactions with polar solvents. The crystal structure of 2-(o-tolyl)-1H-benzo[d]imidazole reveals a non-planar conformation, which can affect its crystal lattice energy and, consequently, its solubility.[5]
Determining the Aqueous and Organic Solubility Profile
Solubility is a critical determinant of a drug's absorption and bioavailability. A comprehensive solubility profile in various solvents is essential for developing suitable formulations.
Theoretical Considerations: "Like Dissolves Like"
The principle of "like dissolves like" provides a qualitative framework for predicting solubility.[6] Given the lipophilic character of 2-(O-tolyl)-1H-benzo[d]imidazole, it is expected to have limited solubility in water and higher solubility in organic solvents. The polarity of the solvent, its ability to form hydrogen bonds, and the overall molecular structure of the solute all play a role.
Experimental Workflow for Solubility Determination
The following protocol outlines a standard procedure for determining the equilibrium solubility of 2-(O-tolyl)-1H-benzo[d]imidazole. This method is designed to be self-validating by ensuring that equilibrium is reached.
Caption: Experimental workflow for equilibrium solubility determination.
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-(O-tolyl)-1H-benzo[d]imidazole to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
To each vial, add a known volume of the desired solvent. A representative panel of solvents should be used, including:
-
Aqueous: pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate-buffered saline (PBS), and purified water.
-
Organic: Methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). The use of ethanol is common in the synthesis of related compounds, suggesting it as a good starting point.[4][7]
-
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker or rotator. It is recommended to perform the experiment at both room temperature (25°C) and physiological temperature (37°C).
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration no longer changes over time.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the suspension through a syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
-
Quantification:
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analyze the diluted sample by HPLC and determine the concentration of 2-(O-tolyl)-1H-benzo[d]imidazole by comparing the peak area to a standard curve.
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Expected Solubility Profile and Interpretation
Based on its structure, the following solubility trends are anticipated:
| Solvent Category | Predicted Solubility | Rationale |
| Aqueous Buffers (pH 1-8) | Low | The molecule is largely non-polar. As a weak base (pKa of the benzimidazole ring is around 5.3-5.5), a slight increase in solubility may be observed at lower pH due to protonation of the imidazole nitrogen.[1] |
| Polar Aprotic Solvents (DMSO, DMF) | High | These solvents are effective at solvating a wide range of organic molecules, including those with both polar and non-polar character. |
| Polar Protic Solvents (Methanol, Ethanol) | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the benzimidazole moiety. Ethanol is frequently used as a recrystallization solvent for related compounds.[4] |
| Non-polar Solvents (e.g., Hexane) | Very Low | The presence of the polar benzimidazole ring will limit solubility in highly non-polar solvents. |
Stability Assessment: Ensuring Chemical Integrity
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors.[8] The International Council for Harmonisation (ICH) provides a framework for these studies.[9][10][11]
Factors Affecting the Stability of Benzimidazoles
While the benzimidazole core is generally stable, certain conditions can lead to degradation:[1]
-
pH: Extreme pH values (highly acidic or alkaline) can promote hydrolysis, although the benzimidazole ring itself is quite resistant.
-
Oxidation: The electron-rich heterocyclic system can be susceptible to oxidation, particularly in the presence of oxidizing agents or under exposure to light and air.
-
Photostability: Some benzimidazole derivatives are known to be sensitive to ultraviolet (UV) light, which can lead to photodegradation.[12]
-
Temperature: Elevated temperatures can accelerate degradation reactions, following the principles of chemical kinetics.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.
Caption: Workflow for forced degradation studies.
Step-by-Step Forced Degradation Protocol
-
Preparation of Samples:
-
Prepare solutions of 2-(O-tolyl)-1H-benzo[d]imidazole in suitable solvents (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acidic and Basic Hydrolysis: Add an equal volume of 0.2 M HCl and 0.2 M NaOH to separate sample solutions to achieve a final acid/base concentration of 0.1 M. Heat the samples (e.g., at 60°C) and take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the aliquots before HPLC analysis.
-
Oxidative Degradation: Add a small volume of 30% hydrogen peroxide to the sample solution to achieve a final concentration of 3% H₂O₂. Keep the sample at room temperature and monitor over time.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C). Dissolve samples at different time points for analysis.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
-
Development of a Stability-Indicating HPLC Method:
-
A crucial aspect of stability testing is the use of an analytical method that can separate the parent compound from all potential degradation products.
-
Develop a gradient reverse-phase HPLC method. Monitor the separation of the stressed samples using a photodiode array (PDA) detector to check for peak purity.
-
The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.
-
-
Analysis and Characterization:
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Quantify the amount of parent compound remaining and the formation of degradation products over time.
-
Use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the major degradation products by determining their molecular weights and fragmentation patterns.
-
Long-Term Stability Testing (ICH Guidelines)
For regulatory purposes, long-term stability studies are required. These studies are performed under controlled storage conditions that simulate the expected storage environment.[13]
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
During these studies, samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and tested for appearance, assay, purity, and degradation products.
Conclusion and Future Directions
This guide has provided a comprehensive framework for evaluating the solubility and stability of 2-(O-tolyl)-1H-benzo[d]imidazole. While the benzimidazole core imparts a high degree of chemical stability, a thorough experimental investigation is imperative to fully characterize this specific derivative for drug development purposes.
The provided protocols for solubility and stability testing are based on established scientific principles and regulatory guidelines. By systematically applying these methodologies, researchers can generate the robust data necessary to advance 2-(O-tolyl)-1H-benzo[d]imidazole through the preclinical and clinical development pipeline. Future work should focus on the practical application of these methods to generate a complete data package for this promising compound.
References
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC - PubMed Central. Available at: [Link]
-
View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology. Available at: [Link]
-
(PDF) Crystal structure of 2-o-tolyl-1H-benzo[d]imidazole, C14H12N2 - ResearchGate. Available at: [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. Available at: [Link]
-
Binding interaction of 1-(4-methybenzyl)-2-p-tolyl-1H-benzo[d]imidazole with bovine serum albumin - PubMed. Available at: [Link]
-
Solubility of Organic Compounds. Available at: [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions - MDPI. Available at: [Link]
-
Q1A(R2) Guideline - ICH. Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
2-p-Tolyl-1H-benzoimidazole | C14H12N2 | CID 725982 - PubChem. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. Available at: [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. Available at: [Link]
-
Benzimidazole - Wikipedia. Available at: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]
-
Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. Available at: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Solubility of Benzimidazoles in Alcohols | Request PDF - ResearchGate. Available at: [Link]
-
Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC - NIH. Available at: [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central. Available at: [Link]
-
Imidazole - Wikipedia. Available at: [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. 2-p-Tolyl-1H-benzoimidazole | C14H12N2 | CID 725982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.ws [chem.ws]
- 7. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
- 11. scribd.com [scribd.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: Elucidating Molecular Interactions via Fluorescence Quenching Studies with 2-(O-tolyl)-1H-benzo[d]imidazole Derivatives
Introduction: The Versatility of 2-(O-tolyl)-1H-benzo[d]imidazole as a Fluorescent Probe
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique photophysical properties. Among its many derivatives, 2-(O-tolyl)-1H-benzo[d]imidazole stands out as a promising fluorescent probe. Its rigid, planar structure, coupled with the electron-donating tolyl group, often imparts a significant fluorescence quantum yield, making it an excellent candidate for sensitive detection and interaction studies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2-(O-tolyl)-1H-benzo[d]imidazole derivatives in fluorescence quenching assays. We will move beyond a simple recitation of steps to explain the underlying principles, enabling you to not only execute these protocols but also to adapt and troubleshoot them for your specific research questions. The focus is on building a robust experimental design that ensures data integrity and generates meaningful insights into molecular interactions.
The Fundamental Principles of Fluorescence Quenching
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, in this case, a 2-(O-tolyl)-1H-benzo[d]imidazole derivative, due to its interaction with another molecule, termed a "quencher". This phenomenon is a powerful tool for studying a wide array of molecular events, from drug-protein binding to the detection of metal ions[1][2]. Quenching can occur through several mechanisms, broadly classified into two main types: dynamic and static quenching[3][4].
Dynamic (Collisional) Quenching
Dynamic quenching occurs when the excited fluorophore collides with a quencher molecule in solution.[3][4] This contact results in a non-radiative decay of the fluorophore back to its ground state, thus reducing the fluorescence intensity. A key characteristic of dynamic quenching is that it affects the excited state of the fluorophore, leading to a decrease in its fluorescence lifetime.[3] The process is diffusion-controlled, meaning its efficiency is dependent on factors like temperature and viscosity.[2]
Static Quenching
In contrast, static quenching arises from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[3][4] This complex effectively reduces the concentration of the fluorophore that can be excited, leading to a decrease in fluorescence intensity. Since the uncomplexed fluorophore molecules that can be excited behave normally, static quenching does not alter the fluorescence lifetime of the excited state.[3]
Differentiating Quenching Mechanisms
Distinguishing between dynamic and static quenching is crucial for correctly interpreting your results. This can be achieved through:
-
Lifetime Measurements: The most definitive method. Dynamic quenching decreases the fluorescence lifetime, while static quenching does not.[3]
-
Temperature Dependence: Increasing the temperature generally increases the rate of dynamic quenching (due to faster diffusion) but can decrease the stability of the ground-state complex in static quenching, leading to less quenching.[2]
-
Viscosity Dependence: Increasing the viscosity of the medium will hinder diffusion and thus decrease the efficiency of dynamic quenching, while having a minimal effect on static quenching.
The Stern-Volmer Relationship: Quantifying Quenching
The efficiency of fluorescence quenching is mathematically described by the Stern-Volmer equation[2][5]:
F0 / F = 1 + KSV[Q]
Where:
-
F0 is the fluorescence intensity of the 2-(O-tolyl)-1H-benzo[d]imidazole derivative in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
KSV is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.
For dynamic quenching, the equation can be expanded to:
F0 / F = 1 + kqτ0[Q]
Where:
-
kq is the bimolecular quenching rate constant.
-
τ0 is the fluorescence lifetime of the fluorophore in the absence of the quencher (typically in the order of 10-8 s for many organic fluorophores)[5].
A linear plot of F0/F versus [Q] is indicative of a single quenching mechanism, either purely static or purely dynamic.[2] The slope of this plot yields the Stern-Volmer constant, KSV.[5]
Experimental Design and Protocols
A successful fluorescence quenching study hinges on careful experimental design and execution. The following protocols provide a robust framework for investigating the interaction of 2-(O-tolyl)-1H-benzo[d]imidazole derivatives with potential quenchers.
Essential Equipment and Reagents
-
Spectrofluorometer: With wavelength control for both excitation and emission.
-
Quartz Cuvettes: Standard 1 cm path length cuvettes are suitable.
-
Micropipettes: For accurate liquid handling.
-
Volumetric Flasks and Glassware: For precise solution preparation.
-
2-(O-tolyl)-1H-benzo[d]imidazole Derivative: Synthesized and purified.
-
Quencher of Interest: The molecule whose interaction with the fluorophore is being studied. Common quenchers include metal ions[1][6], nitroaromatic compounds, and biomolecules.
-
Solvent: A high-purity solvent in which both the fluorophore and quencher are soluble and that does not itself quench the fluorescence. Acetonitrile and methanol are often good starting points for benzimidazole derivatives.
Protocol 1: Preparation of Stock Solutions
Accuracy in solution preparation is paramount for reliable quenching data.
-
Fluorophore Stock Solution (e.g., 1 mM):
-
Accurately weigh a precise amount of the 2-(O-tolyl)-1H-benzo[d]imidazole derivative.
-
Dissolve it in the chosen solvent in a volumetric flask to a final concentration of 1 mM.
-
Store this stock solution protected from light to prevent photobleaching.
-
-
Quencher Stock Solution (e.g., 10 mM):
-
Accurately weigh a precise amount of the quencher.
-
Dissolve it in the same solvent as the fluorophore in a volumetric flask to a final concentration of 10 mM.
-
-
Working Fluorophore Solution (e.g., 10 µM):
-
Prepare a dilute working solution of the fluorophore by diluting the stock solution. For example, to make a 10 µM solution, dilute 100 µL of the 1 mM stock to a final volume of 10 mL with the solvent. The optimal concentration should be one that gives a strong, stable fluorescence signal without being so high as to cause self-quenching or inner filter effects.
-
Protocol 2: Determining Optimal Excitation and Emission Wavelengths
Before commencing quenching studies, the photophysical properties of your specific 2-(O-tolyl)-1H-benzo[d]imidazole derivative must be characterized.
-
Fill a quartz cuvette with the working fluorophore solution (e.g., 10 µM).
-
Place the cuvette in the spectrofluorometer.
-
Record the Absorption Spectrum: Scan the absorbance from approximately 250 nm to 450 nm to identify the wavelength of maximum absorption (λmax,abs).
-
Record the Emission Spectrum: Set the excitation wavelength to λmax,abs and scan the emission over a range of approximately 300 nm to 600 nm. The wavelength at which the fluorescence intensity is highest is the emission maximum (λmax,em).
-
Record the Excitation Spectrum: Set the emission monochromator to λmax,em and scan the excitation wavelength over a range similar to the absorption scan. The resulting spectrum should resemble the absorption spectrum and will confirm the optimal excitation wavelength (λex).
Protocol 3: Fluorescence Quenching Titration
This protocol describes the systematic addition of a quencher to the fluorophore solution to measure the quenching effect.[5][7]
-
Initial Measurement (F0):
-
Pipette a known volume (e.g., 2 mL) of the working fluorophore solution into a quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength to λex and the emission wavelength to λmax,em.[8] Adjust the slit widths to obtain a strong and stable fluorescence signal (e.g., an intensity of around 800-900 arbitrary units).[7]
-
Record the fluorescence intensity. This is your F0 value.
-
-
Titration with Quencher:
-
Make successive small additions of the quencher stock solution to the cuvette (e.g., 2 µL, 4 µL, 6 µL, etc.).[5]
-
After each addition, gently mix the solution by inverting the cuvette (covered with parafilm) or by gentle pipetting, and allow it to equilibrate for a few minutes.[7]
-
Record the fluorescence intensity (F) after each addition.
-
It is crucial to correct for the dilution effect of adding the quencher solution. The corrected fluorescence intensity (Fcorr) can be calculated as: Fcorr = Fobs * [(V0 + VQ) / V0] Where Fobs is the observed fluorescence, V0 is the initial volume of the fluorophore solution, and VQ is the total volume of quencher solution added.
-
-
Inner Filter Effect Correction:
-
High concentrations of the quencher might absorb either the excitation or emission light, leading to an "inner filter effect" which can be mistaken for quenching.
-
To correct for this, measure the absorbance of the quencher at the excitation and emission wavelengths (Aex and Aem) for each concentration used in the titration.
-
The fluorescence intensity can be corrected using the following formula[5]: Fcorrected = Fobserved * 10(Aex + Aem)/2
-
Data Analysis and Interpretation
-
Calculate Quencher Concentrations: Determine the final concentration of the quencher in the cuvette after each addition.
-
Construct the Stern-Volmer Plot: Plot F0/Fcorrected versus the quencher concentration [Q].
-
Linear Regression Analysis: Perform a linear regression on the Stern-Volmer plot. A good linear fit (R2 > 0.99) suggests a single type of quenching is dominant.
-
Determine KSV: The slope of the linear fit is the Stern-Volmer quenching constant, KSV.
-
Calculate kq: If dynamic quenching is suspected, the bimolecular quenching rate constant (kq) can be calculated using the formula: kq = KSV / τ0 . The value of τ0 can be found in the literature for similar compounds or measured directly if a lifetime spectrometer is available. For diffusion-controlled dynamic quenching in aqueous solutions, kq is typically around 1010 M-1s-1. A significantly higher calculated kq value often indicates a static quenching mechanism.
Visualizing the Process: Diagrams and Data
Conceptual Workflow for Fluorescence Quenching Analysis
Caption: Experimental workflow for a fluorescence quenching titration study.
Quenching Mechanisms at the Molecular Level
Caption: Simplified representation of dynamic versus static quenching mechanisms.
Representative Data and Analysis
The following table illustrates hypothetical data from a fluorescence quenching experiment with a 2-(O-tolyl)-1H-benzo[d]imidazole derivative.
| [Quencher] (µM) | Fobserved | Fcorrected | F0/Fcorrected |
| 0 | 850.0 | 850.0 | 1.00 |
| 10 | 653.8 | 654.5 | 1.30 |
| 20 | 524.7 | 525.7 | 1.62 |
| 30 | 433.7 | 434.9 | 1.95 |
| 40 | 366.4 | 367.8 | 2.31 |
| 50 | 314.8 | 316.4 | 2.69 |
Stern-Volmer Plot Analysis:
-
A plot of F0/Fcorrected vs. [Quencher] would yield a straight line.
-
The slope of this line gives KSV. For the data above, KSV would be approximately 3.38 x 104 M-1.
-
Assuming τ0 = 5 x 10-9 s, kq would be calculated as: kq = (3.38 x 104 M-1) / (5 x 10-9 s) = 6.76 x 1012 M-1s-1.
-
Since this calculated kq value is significantly higher than the diffusion-controlled limit (~1010 M-1s-1), it strongly suggests that the primary quenching mechanism is static .
Conclusion and Best Practices
Fluorescence quenching studies using 2-(O-tolyl)-1H-benzo[d]imidazole derivatives offer a sensitive and quantitative method for probing molecular interactions. By carefully designing experiments, meticulously preparing solutions, and correctly analyzing the data using the Stern-Volmer relationship, researchers can gain valuable insights into binding constants, accessibility of fluorophores, and the dynamics of molecular complexes.
Key Takeaways for Robust Studies:
-
Purity is Paramount: Ensure the purity of your fluorophore, quencher, and solvents.
-
Control for Inner Filter Effects: This is a common source of error, especially at high quencher concentrations.[7]
-
Validate the Quenching Mechanism: Whenever possible, use lifetime measurements to definitively distinguish between static and dynamic quenching.
-
Maintain Consistent Experimental Conditions: Temperature, pH, and solvent composition should be kept constant throughout an experiment.
This guide provides the foundational knowledge and practical protocols to empower you to conduct high-quality fluorescence quenching studies, paving the way for new discoveries in your research endeavors.
References
-
University of California, Irvine. (n.d.). Fluorescence Quenching. Retrieved from [Link]
- Held, P. (2020). An Introduction to Fluorescence Quenching. BioTek Instruments.
-
Zhu, W.-Y., Liu, K., & Zhang, X. (2023). A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II)-selective ratiometric turn-on detection in aqueous solutions. RSC Advances, 13(12), 8073–8080. [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
-
Shafi, S., et al. (2026). Unveiling the Bio-Interface via Spectroscopic and Computational Studies of (Propyl-3-ol/butyl-4-ol)triphenyltin(IV) Compound Binding to Human Serum Transferrin. Molecules, 31(3), 533. [Link]
-
Vivian, J. T., & Callis, P. R. (2001). Mechanisms of Tryptophan Fluorescence Quenching. Biophysical Journal, 80(5), 2093–2109. [Link]
- National Center for Biotechnology Information. (2025). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. PubChem.
- Krishnamoorthy, G., & Dogra, S. K. (1993). Fluorescence quenching of benzimidazoles by chlorinated methanes. Indian Journal of Chemistry, 32A, 294-298.
-
Chemistry LibreTexts. (2021). Fluorescence Lifetimes and Dynamic Quenching. Retrieved from [Link]
-
University of Washington. (n.d.). Experiment 5: Fluorescence Quenching. Retrieved from [Link]
Sources
- 1. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. ossila.com [ossila.com]
- 5. mdpi.com [mdpi.com]
- 6. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Development of Fluorescent Chemosensors Using Benzimidazole Derivatives
Foreword: The Versatility of the Benzimidazole Scaffold in Fluorescent Chemosensor Design
The benzimidazole core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in the design of fluorescent chemosensors. Its unique electronic properties, structural rigidity, and facile functionalization at various positions make it an ideal platform for creating highly sensitive and selective probes for a diverse array of analytes. Benzimidazole derivatives are known to exhibit tunable photophysical properties, and their ability to coordinate with metal ions and form hydrogen bonds with anions is central to their function as chemosensors.[1] This guide provides a comprehensive overview of the principles, design strategies, and practical protocols for the development and application of benzimidazole-based fluorescent chemosensors, aimed at researchers and professionals in chemical biology, materials science, and drug development.
Fundamental Principles of Benzimidazole-Based Fluorescent Sensing
The operation of benzimidazole-based fluorescent chemosensors is predicated on the modulation of their fluorescence output upon interaction with a target analyte. This modulation can manifest as a change in fluorescence intensity ("turn-on" or "turn-off"), a shift in the emission wavelength (ratiometric sensing), or a change in fluorescence lifetime. The underlying photophysical mechanisms are critical to understand for the rational design of effective sensors.
Key Photophysical Mechanisms
Several key mechanisms govern the fluorescence response of benzimidazole-based sensors:
-
Photoinduced Electron Transfer (PET): In a PET sensor, the benzimidazole fluorophore is linked to a receptor unit. In the "off" state, an electron transfer from a donor to the excited fluorophore quenches the fluorescence. Upon analyte binding to the receptor, the electron transfer is inhibited, leading to a "turn-on" fluorescence response.[2]
-
Intramolecular Charge Transfer (ICT): ICT-based sensors typically feature a donor-π-acceptor (D-π-A) architecture. The binding of an analyte can alter the electron-donating or -withdrawing properties of the molecule, leading to a shift in the ICT band and a corresponding change in the fluorescence emission spectrum. This is often the basis for ratiometric sensing.
-
Excited-State Intramolecular Proton Transfer (ESIPT): Certain benzimidazole derivatives, particularly those with a hydroxyl group ortho to the imidazole nitrogen, can undergo ESIPT.[3] This process results in a large Stokes shift. Analyte binding can disrupt the intramolecular hydrogen bond necessary for ESIPT, leading to a change in the emission wavelength and providing a ratiometric response.[3]
-
Aggregation-Induced Emission (AIE): Some benzimidazole derivatives are non-emissive in solution but become highly fluorescent upon aggregation. The binding of an analyte can induce or disrupt this aggregation, leading to a "turn-on" or "turn-off" response, respectively.
-
Förster Resonance Energy Transfer (FRET): FRET-based sensors consist of a donor and an acceptor fluorophore. Analyte binding can alter the distance or orientation between the two, modulating the FRET efficiency and resulting in a ratiometric fluorescence change.
Design Strategies for Selectivity
The selectivity of a chemosensor for its target analyte is paramount. For benzimidazole-based sensors, selectivity is primarily achieved through the rational design of the receptor unit.
-
For Metal Ions: The imidazole nitrogens and other strategically placed heteroatoms (e.g., from Schiff bases, amides, or ethers) can act as coordination sites for metal ions. The size of the coordination cavity, the number and type of donor atoms, and the overall geometry of the receptor determine the selectivity for a specific metal ion.[1][3]
-
For Anions: Anion recognition is typically achieved through hydrogen bonding interactions between the N-H protons of the benzimidazole ring and the anion. Incorporating additional hydrogen bond donors, such as ureas or thioureas, can enhance binding affinity and selectivity.[1]
-
For Neutral Molecules and Reactive Species: Recognition of neutral molecules often relies on shape complementarity, π-π stacking, or specific chemical reactions. For example, sensors for reactive oxygen species (ROS) often incorporate a reactive moiety that undergoes a specific chemical transformation in the presence of the target ROS, leading to a change in the sensor's fluorescence.[4]
Synthesis of Benzimidazole-Based Chemosensors: A General Workflow
The synthesis of benzimidazole-based chemosensors typically involves a multi-step process. A generalized workflow is presented below.
Figure 1: General synthetic workflow for benzimidazole-based chemosensors.
Protocol 2.1: General Procedure for the Synthesis of a 2-Substituted Benzimidazole Core
This protocol describes a common method for synthesizing the benzimidazole core via the condensation of an o-phenylenediamine derivative with an aldehyde.
Materials:
-
Substituted o-phenylenediamine
-
Substituted aldehyde
-
Ethanol or acetic acid (solvent)
-
Sodium metabisulfite (optional, as an oxidant)
-
Standard laboratory glassware and reflux setup
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine derivative (1.0 eq) in ethanol or acetic acid.
-
Addition of Aldehyde: Add the aldehyde (1.0-1.2 eq) to the solution. If using an oxidant like sodium metabisulfite, add it at this stage (approx. 1.5 eq).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, evaporate the solvent under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent.
-
Characterization: Confirm the structure of the synthesized benzimidazole core using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Causality Behind Experimental Choices:
-
Solvent: Acetic acid can act as both a solvent and a catalyst for the condensation and cyclization steps. Ethanol is a milder solvent and is often used when the reactants are sensitive to acidic conditions.
-
Oxidant: An oxidant is sometimes required to facilitate the final aromatization step to form the benzimidazole ring. Air oxidation can also be sufficient in some cases.
Characterization and Evaluation of Chemosensor Performance
Once a benzimidazole-based chemosensor is synthesized and purified, its performance must be thoroughly evaluated. This involves a series of spectroscopic and analytical experiments.
Photophysical Characterization
The fundamental photophysical properties of the chemosensor are determined using UV-Vis absorption and fluorescence spectroscopy.
Table 1: Key Photophysical Parameters to Determine
| Parameter | Method | Significance |
| Molar Absorptivity (ε) | UV-Vis Spectroscopy | Indicates the efficiency of light absorption at a specific wavelength. |
| Maximum Excitation Wavelength (λex) | Fluorescence Spectroscopy | The wavelength at which the fluorophore is most efficiently excited. |
| Maximum Emission Wavelength (λem) | Fluorescence Spectroscopy | The wavelength of maximum fluorescence intensity. |
| Stokes Shift | Calculated from λex and λem | The difference in energy between absorption and emission maxima; a larger Stokes shift is desirable to minimize self-absorption. |
| Fluorescence Quantum Yield (ΦF) | Comparative or Absolute Method | The ratio of photons emitted to photons absorbed; a measure of the efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ) | Time-Resolved Fluorescence Spectroscopy | The average time the molecule spends in the excited state before returning to the ground state. |
Protocol 3.1: Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a well-characterized standard.
Materials:
-
Fluorimeter
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
-
Solvent (spectroscopic grade)
-
Fluorescence standard with a known quantum yield in the same solvent
-
Synthesized chemosensor
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure Fluorescence: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample / η_std)^2
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Causality Behind Experimental Choices:
-
Low Absorbance: Keeping the absorbance below 0.1 ensures a linear relationship between absorbance and concentration (Beer-Lambert Law) and minimizes reabsorption of emitted light.
-
Same Solvent: Using the same solvent for both the sample and the standard minimizes variations in refractive index and solvent effects on the fluorescence properties.
Analyte Sensing Performance
The key performance metrics of a chemosensor are its selectivity, sensitivity (limit of detection), dynamic range, and response time.
Figure 2: Key performance metrics and corresponding experimental evaluations for a fluorescent chemosensor.
Protocol 3.2: Fluorescence Titration for Determining Sensitivity and Dynamic Range
This protocol describes how to perform a fluorescence titration to determine the sensor's response to varying concentrations of the analyte.
Materials:
-
Fluorimeter
-
Stock solution of the chemosensor
-
Stock solution of the analyte
-
Buffer solution (if required for pH control)
-
Micropipettes
Procedure:
-
Prepare Sensor Solution: In a cuvette, prepare a solution of the chemosensor at a fixed concentration in the desired solvent or buffer.
-
Record Initial Spectrum: Record the fluorescence emission spectrum of the sensor solution in the absence of the analyte.
-
Titration: Add small aliquots of the analyte stock solution to the cuvette, mixing thoroughly after each addition.
-
Record Spectra: After each addition, record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity (or the ratio of intensities for a ratiometric sensor) at the emission maximum as a function of the analyte concentration.
-
Determine Dynamic Range: The linear portion of this plot represents the dynamic range of the sensor.
-
Calculate Limit of Detection (LOD): The LOD is typically calculated using the formula: LOD = 3σ / S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.
Causality Behind Experimental Choices:
-
Fixed Sensor Concentration: Maintaining a constant sensor concentration ensures that changes in fluorescence are solely due to the interaction with the analyte.
-
Stepwise Analyte Addition: This allows for the construction of a detailed binding curve and the accurate determination of the sensor's response characteristics.
Applications in Biological Systems
A major application of fluorescent chemosensors is the imaging of analytes in living cells and tissues. This requires the sensor to be cell-permeable, non-toxic, and functional in a complex biological environment.
Protocol 4.1: Live Cell Imaging of an Intracellular Analyte
This protocol provides a general procedure for using a benzimidazole-based fluorescent probe for live-cell imaging.
Materials:
-
Fluorescence microscope with appropriate filter sets
-
Cell culture medium
-
Cells cultured on glass-bottom dishes or coverslips
-
Stock solution of the fluorescent probe (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Optional: Agent to induce changes in the analyte of interest
Procedure:
-
Cell Seeding: Seed the cells on a suitable imaging dish or coverslip and allow them to adhere overnight in a CO2 incubator.
-
Probe Loading: Dilute the stock solution of the fluorescent probe in cell culture medium to the desired final concentration (typically in the low micromolar range). Replace the existing medium with the probe-containing medium.
-
Incubation: Incubate the cells with the probe for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator to allow for cellular uptake.
-
Washing: Remove the probe-containing medium and wash the cells gently with warm PBS or fresh medium to remove any excess, non-internalized probe.
-
Imaging: Mount the dish on the fluorescence microscope and acquire images using the appropriate excitation and emission channels.
-
Analyte Modulation (Optional): To observe the sensor's response to changes in the analyte, the cells can be treated with a stimulus (e.g., a metal ionophore or a drug) and imaged over time.
Causality Behind Experimental Choices:
-
DMSO Stock Solution: Many organic fluorescent probes have limited aqueous solubility and are therefore dissolved in DMSO as a concentrated stock. The final DMSO concentration in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.
-
Washing Step: This is crucial to reduce background fluorescence from the probe that has not been taken up by the cells, thereby improving the signal-to-noise ratio.
Data Presentation and Interpretation
The clear and concise presentation of data is essential for communicating the performance of a newly developed chemosensor.
Table 2: Example Data Summary for a Benzimidazole-Based Zn2+ Sensor
| Parameter | Value |
| λex / λem (nm) | 370 / 465 (in the presence of Zn2+) |
| Quantum Yield (ΦF) | 0.05 (free sensor), 0.45 (with Zn2+) |
| Selectivity | High for Zn2+ over other common metal ions (Na+, K+, Ca2+, Mg2+, Cu2+, Fe2+, etc.) |
| Limit of Detection (LOD) | 10 nM |
| Dynamic Range | 0 - 10 µM |
| Response Time | < 1 minute |
| Cell Permeability | Yes |
| Cytotoxicity | Low at working concentrations |
Troubleshooting and Advanced Considerations
-
Poor Solubility: If the sensor has poor aqueous solubility, it can be improved by introducing hydrophilic groups (e.g., sulfonate or carboxylate) or by using co-solvents.
-
Photobleaching: If the sensor is prone to photobleaching during imaging, use lower excitation power, reduce exposure times, or incorporate an anti-fade reagent.
-
Ratiometric vs. Intensity-Based Sensing: Ratiometric probes are generally preferred for quantitative measurements as they can correct for variations in probe concentration, excitation intensity, and instrumental efficiency.[3]
-
Two-Photon Microscopy: For deep-tissue imaging, consider designing probes with large two-photon absorption cross-sections to enable excitation with near-infrared light, which has better tissue penetration and causes less photodamage.[5]
Conclusion and Future Outlook
The development of fluorescent chemosensors based on benzimidazole derivatives continues to be a vibrant area of research. Future efforts will likely focus on the design of probes with even greater sensitivity and selectivity, as well as the development of sensors for new and challenging analytes. The integration of benzimidazole-based sensors with advanced imaging modalities, such as super-resolution microscopy and fluorescence lifetime imaging microscopy (FLIM), will undoubtedly provide unprecedented insights into complex biological processes at the molecular level.
References
-
Zhu, W.-Y., Liu, K., & Zhang, X. (2023). A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II)-selective ratiometric turn-on detection in aqueous solution. RSC Advances, 13(12), 7987–7994. [Link]
-
Wu, Y., You, J., Guan, L., Shi, J., Cao, L., & Wang, Z. (2015). Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors. Chinese Journal of Organic Chemistry, 35(12), 2465-2486. [Link]
-
Li, Y., et al. (2021). Benzimidazole-based turn-on fluorescence probe developed for highly specific and ultrasensitive detection of hypochlorite ions in living cells. Luminescence, 36(6), 1377-1384. [Link]
-
Kim, H. M., et al. (2017). Benzimidazole-Based Ratiometric Two-Photon Fluorescent Probes for Acidic pH in Live Cells and Tissues. Journal of the American Chemical Society, 139(4), 1596-1599. [Link]
-
James, T. D., et al. (2021). A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO– in vitro and ex vivo. Chemical Science, 12(3), 1112-1118. [Link]
-
Kim, H. M., & Cho, B. R. (2017). Benzimidazole-Based Ratiometric Two-Photon Fluorescent Probes for Acidic pH in Live Cells and Tissues. Journal of the American Chemical Society, 139(4), 1596–1599. [Link]
-
Wu, Y., You, J., Guan, L., Shi, J., Cao, L., & Wang, Z. (2015). Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors. Chinese Journal of Organic Chemistry, 35(12), 2465. [Link]
-
Li, J., et al. (2011). Rational design of novel benzimidazole-based sensor molecules that display positive and negative fluorescence responses to anions. Dalton Transactions, 40(43), 11566-11572. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rational design of novel benzimidazole-based sensor molecules that display positive and negative fluorescence responses to anions [pubmed.ncbi.nlm.nih.gov]
- 3. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 4. Benzimidazole-based turn-on fluorescence probe developed for highly specific and ultrasensitive detection of hypochlorite ions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Navigating the Synthesis of 2-Substituted Benzimidazoles: A Technical Support Guide to Common Side Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-substituted benzimidazoles. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the common side reactions encountered during this crucial synthetic transformation. This resource moves beyond simple protocols to explain the underlying causality of these reactions, empowering you to troubleshoot effectively and optimize your synthetic routes. Our focus is on building a self-validating system of experimentation through a deep understanding of reaction mechanisms and kinetic and thermodynamic principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of 2-substituted benzimidazoles, particularly when reacting o-phenylenediamine with aldehydes.
Problem 1: Formation of 1,2-Disubstituted Benzimidazole Impurity
Q: My reaction is producing a significant amount of the 1,2-disubstituted benzimidazole alongside my desired 2-substituted product. Why is this happening and how can I prevent it?
A: The formation of a 1,2-disubstituted benzimidazole is a common side reaction, particularly when using a 1:2 or higher molar ratio of o-phenylenediamine to aldehyde.[1][2] This occurs through the formation of a bis-imine intermediate, which is often facilitated by Lewis acid catalysts.[1]
Underlying Mechanism:
The reaction can proceed through two main pathways, as illustrated below. The desired pathway (Path B) involves the formation of a mono-imine intermediate which then cyclizes. The side reaction (Path A) involves the reaction of a second aldehyde molecule with the intermediate aminal or the remaining amino group to form a bis-imine, which then cyclizes to the 1,2-disubstituted product.
Figure 2 : Workflow for addressing colored impurities.
Solutions:
-
Purify Starting Materials: Ensure the o-phenylenediamine is of high purity. If it appears discolored, consider purification by recrystallization or sublimation before use.
-
Use of o-Phenylenediamine Dihydrochloride: Using the dihydrochloride salt of o-phenylenediamine can significantly reduce the formation of colored impurities. [1]This salt is more stable towards oxidation than the free base.
-
Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Decolorization: If the final product is still colored, a decolorization step using activated charcoal during recrystallization can be effective.
Problem 3: Formation of Bis-Benzimidazole and Other Dimeric Impurities
Q: I am observing a higher molecular weight impurity that I suspect is a bis-benzimidazole. How is this formed and how can I avoid it?
A: The formation of bis-benzimidazoles can occur, particularly when dicarboxylic acids are used or when side reactions lead to the coupling of two benzimidazole units.
Mechanism of Formation (with Dicarboxylic Acids):
When a dicarboxylic acid is used as the C2 source, it can react with two molecules of o-phenylenediamine to form a bis-benzimidazole.
Prevention:
-
Stoichiometry: When using dicarboxylic acids, precise control of the stoichiometry is crucial. Using a large excess of the dicarboxylic acid can favor the formation of the desired di-acid functionalized benzimidazole, while a 1:2 ratio of dicarboxylic acid to o-phenylenediamine will favor the bis-benzimidazole.
-
Alternative Reagents: If the goal is to synthesize a di-acid functionalized benzimidazole, consider using a pre-formed C2-synthon that is less prone to dimerization.
Experimental Protocols
Protocol 1: Minimizing 1,2-Disubstitution through Stoichiometric Control and TLC Monitoring
This protocol details a general procedure for the synthesis of a 2-substituted benzimidazole, emphasizing techniques to minimize the formation of the 1,2-disubstituted side product.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Aldehyde (0.95 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Ethanol (solvent)
-
TLC plates (silica gel 60 F254)
-
Developing solvent (e.g., Hexane:Ethyl Acetate, 7:3)
-
UV lamp for visualization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
Reagent Addition: Add p-toluenesulfonic acid (0.1 eq) to the solution. Slowly add the aldehyde (0.95 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring by TLC:
-
Prepare a TLC chamber with the chosen developing solvent.
-
On a TLC plate, spot the starting o-phenylenediamine, the aldehyde, and a co-spot.
-
After the addition of the aldehyde is complete, take an initial reaction sample (t=0) and spot it on the TLC plate.
-
Heat the reaction mixture to reflux.
-
At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture, dilute it with a small amount of solvent, and spot it on the TLC plate.
-
Develop the TLC plate and visualize under a UV lamp. The desired 2-substituted benzimidazole should appear as a new, more polar spot than the starting materials. The 1,2-disubstituted product, if forming, will typically be less polar than the 2-substituted product.
-
Monitor the consumption of the limiting reagent (aldehyde) and the formation of the product. Stop the reaction once the aldehyde spot has disappeared to prevent the formation of further side products.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired product from any unreacted starting material and the 1,2-disubstituted impurity.
-
Protocol 2: Purification of 2-Substituted Benzimidazoles by Column Chromatography
This protocol provides a general guideline for the purification of 2-substituted benzimidazoles from common side products.
Materials:
-
Crude benzimidazole product
-
Silica gel (for column chromatography)
-
Eluent system (e.g., Hexane and Ethyl Acetate)
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The less polar 1,2-disubstituted benzimidazole, if present, will typically elute first.
-
Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 Hexane:Ethyl Acetate).
-
The desired 2-substituted benzimidazole, being more polar due to the N-H bond, will elute later.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-substituted benzimidazole.
References
-
Barluenga, J., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2410–2419. Available from: [Link]
-
Al-Azzawi, W. A. M. (2016). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 32(4), 2195-2202. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 24, 2026, from [Link]
-
Nagaraju, D., & Padakanti, S. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1699. Available from: [Link]
-
Bonacci, S., et al. (2020). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 25(17), 392. Available from: [Link]
-
Hashem, H. E., & Bakri, Y. M. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103418. Available from: [Link]
-
Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34045-34093. Available from: [Link]
-
LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
Aav, R., & Kanger, T. (2015). Efficiency Comparison of various catalysts in the synthesis of 1,2-di substituted benzimidazoles. ResearchGate. Available from: [Link]
-
DTIC. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved January 24, 2026, from [Link]
Sources
Preventing byproduct formation in the condensation of o-phenylenediamine
This guide is designed for researchers, scientists, and professionals in drug development who are working with the condensation of o-phenylenediamine (OPD). It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes. The information presented here is based on established scientific principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that can arise during the condensation of o-phenylenediamine. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.
Q1: My reaction mixture has turned into a dark, intractable tar. What is causing this and how can I prevent it?
A1: Cause and Prevention of Tar Formation
The formation of a dark, tarry substance is one of the most common challenges in reactions involving o-phenylenediamine. This is primarily due to the susceptibility of OPD to oxidation, which can lead to self-polymerization. Under acidic conditions or in the presence of trace metals and oxygen, OPD can form phenazine-like structures and other polymeric materials.[1][2]
Troubleshooting Steps:
-
Deoxygenate Your Solvent: Before adding your reagents, thoroughly sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes. This will help to remove dissolved oxygen, a key contributor to oxidative polymerization.
-
Maintain an Inert Atmosphere: Conduct your reaction under a positive pressure of nitrogen or argon. This can be achieved using a balloon filled with the inert gas or a Schlenk line.
-
Use High-Purity Reagents: Ensure that your o-phenylenediamine is of high purity and has not darkened upon storage, which is a sign of oxidation. If necessary, purify the OPD by recrystallization or sublimation before use.
-
Control Reaction Temperature: Exothermic reactions can accelerate polymerization. Add reagents portion-wise to control the reaction temperature and consider using an ice bath to maintain a lower temperature, especially during the initial stages of the reaction.
-
Consider Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium bisulfite or ascorbic acid, can help to prevent the onset of oxidative polymerization.
Workflow for Preventing Tar Formation
Sources
Managing reaction temperature to avoid decomposition of benzimidazole products
Technical Support Center: Benzimidazole Synthesis
A Guide to Managing Reaction Temperature and Preventing Product Decomposition
Welcome to the Technical Support Center for benzimidazole synthesis. This guide is designed for researchers, chemists, and process development professionals who work with benzimidazole scaffolds. Uncontrolled reaction temperature is a primary cause of yield loss, impurity formation, and product decomposition. This document provides in-depth, experience-based answers to common challenges, offering not just solutions but the scientific reasoning behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding temperature in benzimidazole synthesis.
Q1: What is the primary sign of thermal decomposition during my benzimidazole synthesis?
A: The most common visual indicator is a significant and often rapid darkening of the reaction mixture, turning from a pale yellow or light brown to a deep brown, reddish-brown, or even black tar-like consistency. This is frequently accompanied by a noticeable decrease in product yield and the appearance of multiple, often polar, spots on a Thin-Layer Chromatography (TLC) plate that are difficult to separate.
Q2: Is there a general temperature limit I should not exceed for benzimidazole synthesis?
A: While benzimidazole cores are generally stable, many derivatives can begin to decompose at elevated temperatures. A general best practice is to maintain reaction temperatures below 150°C unless literature specifically dictates higher temperatures for a particular transformation. Some syntheses, particularly those involving high-temperature water or microwave irradiation, may operate at higher temperatures (e.g., up to 350-400°C in specialized autoclaves), but these are exceptions where reaction times are carefully controlled to be very short.[1][2] For many standard condensation reactions, operating between room temperature and 120°C is common.[3][4]
Q3: Can the substituents on my starting materials affect thermal stability?
A: Absolutely. The nature of the substituents on both the o-phenylenediamine and the aldehyde/carboxylic acid precursor plays a crucial role. Electron-withdrawing groups, especially nitro groups, can significantly decrease the thermal stability of the final benzimidazole product.[5] Conversely, electron-donating groups may offer slightly more stability. Always consider the stability of your specific reactants and product when defining your thermal limits.
Q4: My protocol uses hydrogen peroxide (H₂O₂), and I'm seeing a strong exotherm. Is this normal?
A: Yes, the use of oxidants like H₂O₂ in the final aromatization step of benzimidazole synthesis can be highly exothermic. This is a critical control point. If the addition is too rapid or cooling is insufficient, the resulting temperature spike can easily lead to decomposition. For any process involving strong oxidants, slow, dropwise addition with vigilant temperature monitoring is essential for safety and product quality.[6]
Q5: How does microwave synthesis affect temperature and decomposition?
A: Microwave-assisted synthesis accelerates reactions by efficiently heating the polar molecules in the mixture.[3][7] This can dramatically reduce reaction times from hours to minutes. While this is a powerful tool, it can also lead to rapid, localized overheating if not properly controlled. It's crucial to use a dedicated scientific microwave reactor with internal temperature probes and power modulation to prevent thermal runaway and subsequent decomposition. Conventional heating methods are often less efficient but can provide more uniform and easily controlled heating.[7]
Part 2: Troubleshooting Guide
This section provides a problem-and-solution format for specific experimental issues.
Issue 1: My reaction turns black and yields are very low, even though my heating mantle is set to the correct temperature.
-
Question: I'm performing a condensation between an o-phenylenediamine and an aromatic aldehyde in a high-boiling solvent like DMSO or DMF. The protocol calls for 120°C, but my mixture is degrading. What's happening?
-
Underlying Cause & Solution: This is a classic case of a discrepancy between the external heating temperature and the actual internal reaction temperature, likely exacerbated by localized overheating ("hot spots").
-
Causality: A heating mantle provides non-uniform heat. The glass at the bottom of the flask can become significantly hotter than the bulk solution, especially with inadequate stirring. Reactants and intermediates can decompose upon contact with this superheated surface. Furthermore, many benzimidazole formation reactions are exothermic. Once initiated, the reaction can generate its own heat, leading to a thermal runaway that the external controller cannot prevent.
-
Troubleshooting Protocol:
-
Switch to a Uniform Heating Source: Use an oil bath or a temperature-controlled aluminum heating block. These provide more uniform heat transfer compared to a mantle.
-
Implement Internal Temperature Monitoring: Never assume the set temperature is the reaction temperature. Insert a thermocouple or thermometer directly into the reaction mixture (through a sealed adapter) to monitor the true internal temperature. This is a mandatory practice for process safety and reproducibility.[8][9]
-
Improve Mechanical Stirring: Ensure the stir bar or overhead stirrer is creating a deep vortex. This improves bulk mixing and heat distribution, preventing the formation of localized hot spots at the flask's surface.
-
Control Reagent Addition: If the reaction is exothermic, add one of the reagents slowly and portion-wise or via a syringe pump. This allows you to control the rate of heat generation. For highly exothermic steps like oxidation with H₂O₂, pre-cooling the mixture and maintaining it in an ice bath during addition is a standard safety precaution.[6]
-
-
Issue 2: My final product is discolored, and I see persistent impurities in my NMR/LC-MS that I can't identify.
-
Question: After workup and initial purification, my benzimidazole product is a persistent yellow, brown, or pink color instead of the expected white or off-white solid. What are these impurities and how do I prevent them?
-
Underlying Cause & Solution: The discoloration is likely due to small amounts of highly colored polymeric or oxidized byproducts formed from thermal stress. The starting o-phenylenediamine (OPD) is often the primary culprit.
-
Causality: o-Phenylenediamines are notoriously sensitive to air and heat, readily oxidizing to form complex, colored dimeric and polymeric structures. Even a small amount of degradation can impart significant color to the final product. This oxidation is accelerated by heat.
-
Preventative & Remedial Protocol:
-
Purify the Starting Material: Before starting the reaction, consider purifying the o-phenylenediamine, especially if it appears discolored. Recrystallization or filtration through a short plug of activated carbon or silica gel can remove colored impurities. Using the dihydrochloride salt of OPD can also lead to cleaner reactions and reduced color impurities.[7]
-
Run the Reaction Under Inert Atmosphere: To prevent air oxidation, conduct the reaction under a nitrogen or argon atmosphere. This is particularly important for reactions requiring prolonged heating.
-
Implement a Decolorization Step: If the final product is discolored, a decolorization step during recrystallization is often effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (charcoal), digest for 10-15 minutes, and perform a hot filtration to remove the carbon and adsorbed impurities.[10] Be aware that this can sometimes reduce overall yield.
-
Alternative Purification: For stubborn impurities, column chromatography is the most effective method. A gradient elution from a non-polar to a more polar solvent system can effectively separate the desired product from both polar baseline impurities and less polar byproducts.
-
-
Part 3: Data Summaries & Best Practices
Table 1: General Temperature Guidelines for Common Benzimidazole Syntheses
| Synthesis Method | Reactants | Typical Solvent(s) | Temperature Range (°C) | Key Considerations |
| Phillips-Ladenburg Condensation | o-Phenylenediamine + Carboxylic Acid | Polyphosphoric Acid (PPA), Eaton's Reagent | 150 - 250 | High temperatures are required to drive dehydration; viscous medium requires good stirring. |
| Condensation with Aldehydes | o-Phenylenediamine + Aldehyde | Ethanol, Acetic Acid, DMF, DMSO | 25 - 120 | Often requires an oxidant (air, H₂O₂, I₂) for the final aromatization step.[6][11] |
| High-Temperature Water | o-Phenylenediamine + Benzoic Acid | Water | 300 - 400 | Requires a high-pressure autoclave; reaction times are short to prevent decomposition of reactants.[1][2] |
| Microwave-Assisted Synthesis | o-Phenylenediamine + Aldehyde | Acetic Acid, Ethanol (often solvent-free) | 100 - 160 | Rapid heating requires precise temperature control to avoid overshooting and degradation.[7] |
Diagram 1: Troubleshooting Workflow for Thermal Decomposition
This diagram outlines a logical sequence for diagnosing and solving issues related to thermal degradation during benzimidazole synthesis.
Caption: Troubleshooting flowchart for thermal decomposition issues.
Part 4: Experimental Protocols
Protocol 1: In-Process Reaction Monitoring by TLC
This protocol is essential for detecting the onset of decomposition before the entire reaction is compromised.
-
Prepare the TLC Plate: Use a standard silica gel plate (e.g., Silica Gel 60 F₂₅₄). Draw a light pencil line ~1 cm from the bottom.
-
Prepare Analytical Samples:
-
Spot a dilute solution of your starting o-phenylenediamine in a suitable solvent (e.g., ethyl acetate) in the first lane.
-
Spot a dilute solution of your starting aldehyde/acid in the second lane.
-
Co-spot both starting materials in the third lane to see their relative positions.
-
-
Sample the Reaction: At regular intervals (e.g., every 30 minutes), pause stirring briefly and use a glass capillary to withdraw a tiny aliquot of the reaction mixture.
-
Dilute and Spot: Immediately dilute the aliquot in a small vial with 0.5 mL of a suitable solvent (e.g., ethyl acetate or methanol). Spot this diluted mixture in the next available lane on the TLC plate.
-
Develop and Visualize: Develop the plate in an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Visualize the plate under a UV lamp (254 nm).
-
Interpretation:
-
Healthy Reaction: You should see the starting material spots diminish over time and a new, well-defined product spot appear.
-
Decomposition: The appearance of a dark, immobile streak at the baseline or multiple new, closely-spaced spots is a strong indicator of decomposition. If this occurs, immediately reduce the reaction temperature or halt heating to diagnose the problem.
-
Protocol 2: Best Practices for Temperature Control in a Scaled-Up Reaction
This protocol outlines a self-validating system for ensuring precise and safe temperature control.
-
System Setup:
-
Choose a reactor vessel with a jacket for thermal fluid circulation. This provides the most uniform and responsive heating/cooling.[12]
-
Install an overhead mechanical stirrer to ensure efficient mixing in larger volumes.
-
Place a primary temperature probe (e.g., a thermocouple) directly in the reaction mixture, ensuring the tip is well below the liquid surface and away from the vessel walls.
-
Place a secondary temperature probe in the thermal fluid jacket.
-
-
Exotherm Control:
-
Connect the reactor's thermal control unit to a system that can automatically circulate either hot or cold fluid (e.g., chilled water/glycol) through the jacket.[12]
-
Program the controller to maintain the desired internal reaction temperature. The controller will automatically switch between heating and cooling to counteract any reaction exotherm and maintain the setpoint.
-
-
Data Logging:
-
Continuously log both the internal reaction temperature and the jacket temperature throughout the entire process.
-
Validation Check: A sharp spike in the internal temperature that is not mirrored by the jacket temperature is a clear signature of a reaction exotherm. A well-controlled system will show the jacket temperature decreasing automatically to counteract this spike. This logged data is crucial for regulatory compliance and process replication.[8]
-
-
Safety Interlocks:
-
Program a safety interlock that automatically triggers full cooling and stops reagent addition if the internal temperature exceeds a predefined safety limit (e.g., 10-15°C above the setpoint).
-
Diagram 2: Relationship Between Temperature, Reaction Rate, and Decomposition
This diagram illustrates the critical trade-off when selecting a reaction temperature.
Caption: The dual effect of temperature on desired and undesired reaction rates.
References
-
Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. [Link]
-
Pollet, P., et al. (2003). Synthesis of benzimidazoles in high-temperature water. Green Chemistry, 5, 187-192. [Link]
-
Al-Amin, M., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(13), 5220. [Link]
-
Bentham Science Publishers. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organic Synthesis, 20(5), 496-515. [Link]
-
Vo, T. T., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Materials, 14(15), 4087. [Link]
-
Laboratory Temperature Control. (n.d.). Top 5 Temperature Control Challenges in Pharmaceutical Manufacturing — and How to Solve Them. Laboratory Temperature Control Blog. [Link]
-
European Pharmaceutical Review. (2023). The Importance of Temperature Control in Pharmaceutical Analysis. European Pharmaceutical Review. [Link]
-
Royal Society of Chemistry. (2003). Synthesis of benzimidazoles in high-temperature water. Green Chemistry. [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Organic Syntheses Procedure. [Link]
-
Kulik, A., et al. (2010). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 67(6), 823-828. [Link]
-
Li, Y., et al. (2022). Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO. European Journal of Inorganic Chemistry, 2022(16), e202200057. [Link]
-
Royal Society of Chemistry. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances. [Link]
-
MDPI. (2021). Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. Catalysts, 11(10), 1229. [Link]
-
Tempco. (2023, December 28). How to control temperature in chemical/pharmaceutical processes, the monofluid Thermal control units. YouTube. [Link]
-
Al-Janabi, A. A., & Al-Obaidi, O. I. (2020). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 13(10), 4627-4634. [Link]
-
AIP Publishing. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. The Journal of Chemical Physics, 137(11), 114303. [Link]
-
Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
-
National Center for Biotechnology Information. (1995). Review of Methodology for the Determination of Benzimidazole Residues in Biological Matrices. Journal of AOAC International, 78(3), 662-686. [Link]
-
Beilstein-Institut. (2018). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 14, 253-260. [Link]
-
Axxon. (n.d.). Manufacturing Drugs? Read This!. Axxon Blog. [Link]
-
ResearchGate. (2020). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Journal of Thermal Analysis and Calorimetry, 141, 1959-1967. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Toxicological Profile for Benzidine. [Link]
-
MDPI. (2024). Detection of Benzimidazole-Resistant Haemonchus contortus in Domestic and Wild Ruminants in Bosnia and Herzegovina. Veterinary Sciences, 11(2), 101. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Top 5 Temperature Control Challenges in Pharmaceutical Manufacturing — and How to Solve Them [laboratorytemperaturecontrol.co.uk]
- 9. library.e.abb.com [library.e.abb.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 12. youtube.com [youtube.com]
Validation & Comparative
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 2-(O-tolyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the benzimidazole scaffold is a cornerstone, forming the structural basis for a diverse array of drugs targeting a wide range of diseases. From anticancer agents and anthelmintics to proton pump inhibitors, the versatility of this heterocyclic compound is well-established.[1][][3] However, this structural ubiquity also presents a significant challenge: the potential for cross-reactivity with other therapeutic agents, leading to off-target effects and unforeseen drug-drug interactions. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a specific benzimidazole derivative, 2-(O-tolyl)-1H-benzo[d]imidazole, offering field-proven insights and detailed experimental protocols to ensure therapeutic specificity.
Understanding the Core Moiety: The Benzimidazole Scaffold and its Therapeutic Implications
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[][4] Its derivatives have been successfully developed as:
-
Anticancer Agents: By targeting microtubules or inhibiting enzymes like poly (ADP-ribose) polymerase (PARP).[4][5][6]
-
Anthelmintics: Such as albendazole and mebendazole.[4]
-
Proton Pump Inhibitors: Like omeprazole.
-
Positive Allosteric Modulators of GABA-A Receptors: Demonstrating its activity in the central nervous system.[1]
-
Inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10): A potential therapeutic target for Alzheimer's disease.[7]
Given this broad spectrum of activity, any new benzimidazole-based compound, such as 2-(O-tolyl)-1H-benzo[d]imidazole, warrants a thorough investigation of its potential to interact with targets of other benzimidazole-containing drugs.
Deconstructing 2-(O-tolyl)-1H-benzo[d]imidazole: Predicted Therapeutic Action and Metabolic Fate
While the specific therapeutic target of 2-(O-tolyl)-1H-benzo[d]imidazole is not definitively established in publicly available literature, its structural similarity to other 2-aryl-benzimidazoles suggests potential activity as a microtubule targeting agent or an inhibitor of enzymes like 17β-HSD10.[6][7]
Metabolically, benzimidazole derivatives are often subject to oxidation. For a structurally related compound, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the primary metabolic pathways involve hydroxylation of the aromatic rings.[1][8] Therefore, it is reasonable to hypothesize that 2-(O-tolyl)-1H-benzo[d]imidazole will undergo similar metabolic transformations, primarily hydroxylation on the tolyl and benzimidazole ring systems. Identifying these metabolites is crucial, as they may also possess biological activity and contribute to cross-reactivity.
A Step-by-Step Experimental Workflow for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity profile of 2-(O-tolyl)-1H-benzo[d]imidazole, a multi-pronged approach is essential. This workflow integrates computational prediction with robust in vitro assays.
Figure 1: A comprehensive workflow for assessing the cross-reactivity of 2-(O-tolyl)-1H-benzo[d]imidazole.
Phase 1: In Silico Analysis and Primary Target Identification
The initial step involves computational tools to predict potential biological targets and identify structurally similar drugs. This informs the selection of relevant targets for subsequent in vitro testing.
Protocol: In Silico Screening
-
Structural Similarity Search: Utilize chemical databases (e.g., PubChem, ChEMBL) to identify approved drugs and clinical candidates sharing the 2-aryl-benzimidazole scaffold.
-
Target Prediction: Employ computational tools (e.g., SwissTargetPrediction, SuperPred) to predict the most probable protein targets of 2-(O-tolyl)-1H-benzo[d]imidazole based on its structure.
-
Prioritization: Cross-reference the results to create a prioritized list of potential cross-reactive targets, focusing on those with known clinical relevance for other benzimidazole drugs.
Phase 2: In Vitro Metabolism and Metabolite Identification
Understanding the metabolic fate of the compound is critical, as metabolites can also exhibit off-target activity.
Protocol: Metabolite Identification using Human Liver Microsomes (HLMs) and LC-MS/MS
-
Incubation: Incubate 2-(O-tolyl)-1H-benzo[d]imidazole with pooled HLMs in the presence of NADPH.
-
Sample Preparation: Quench the reaction and extract the parent compound and its metabolites.
-
LC-MS/MS Analysis: Utilize a high-resolution mass spectrometer to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.[9][10]
-
Structural Elucidation: Propose the structures of the major metabolites, likely hydroxylated forms of the parent compound.
Phase 3: Cross-Reactivity Assessment
This phase involves a series of in vitro assays to directly measure the binding and functional activity of 2-(O-tolyl)-1H-benzo[d]imidazole and its major metabolites against the prioritized list of potential off-targets.
Protocol: Competitive Binding Assays
-
Assay Setup: For each identified potential off-target (e.g., tubulin, PARP, 17β-HSD10, GABA-A receptor), establish a competitive binding assay using a known radiolabeled or fluorescently labeled ligand.
-
Competition: Incubate the target protein with the labeled ligand in the presence of increasing concentrations of 2-(O-tolyl)-1H-benzo[d]imidazole or its metabolites.
-
Detection: Measure the displacement of the labeled ligand to determine the binding affinity (Ki or IC50) of the test compounds for the off-target.
Protocol: Cell-Based Functional Assays
-
Cell Line Selection: Choose appropriate cell lines that endogenously express the off-target of interest or are engineered to do so.
-
Functional Readout: Develop a functional assay that measures the biological activity of the target (e.g., for microtubule dynamics, a cell proliferation assay; for a receptor, a second messenger assay).
-
Treatment: Treat the cells with a range of concentrations of 2-(O-tolyl)-1H-benzo[d]imidazole and its metabolites.
-
Data Analysis: Determine the effect of the test compounds on the functional activity of the off-target and calculate EC50 or IC50 values.
Data Summary and Interpretation
The quantitative data from the binding and functional assays should be compiled into a clear and concise table for easy comparison.
Table 1: Comparative Cross-Reactivity Profile of 2-(O-tolyl)-1H-benzo[d]imidazole
| Therapeutic Agent (Class) | Primary Target | Binding Affinity (Ki/IC50) of 2-(O-tolyl)-1H-benzo[d]imidazole | Functional Activity (EC50/IC50) of 2-(O-tolyl)-1H-benzo[d]imidazole |
| Albendazole (Anthelmintic) | β-tubulin | Experimental Data | Experimental Data |
| Olaparib (Anticancer) | PARP1/2 | Experimental Data | Experimental Data |
| Diazepam (Anxiolytic) | GABA-A Receptor | Experimental Data | Experimental Data |
| Indomethacin (NSAID) | COX-1/2 | Experimental Data | Experimental Data |
| Omeprazole (Proton Pump Inhibitor) | H+/K+ ATPase | Experimental Data | Experimental Data |
| AG-1478 (EGFR Inhibitor) | EGFR | Experimental Data | Experimental Data |
Note: This table is a template. The actual data needs to be generated through the experimental protocols described.
Conclusion and Future Directions
A thorough evaluation of cross-reactivity is a non-negotiable aspect of preclinical drug development. For a compound like 2-(O-tolyl)-1H-benzo[d]imidazole, which belongs to the versatile benzimidazole family, a systematic and rigorous assessment is paramount. The integrated workflow presented in this guide, combining in silico prediction, metabolic profiling, and a tiered in vitro testing cascade, provides a robust framework for identifying and characterizing potential off-target interactions. This approach not only ensures a higher degree of confidence in the compound's specificity but also provides invaluable data for informed decision-making throughout the drug development pipeline. Further investigations could also include broader off-target screening against panels of kinases, GPCRs, and ion channels to build a comprehensive safety profile.
References
- Starcevic, K., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(6), 1047-1058.
- Wagh, D., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 20(4).
- Wang, Y., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114479.
- Law, K. S., & Yeong, K. Y. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Biomedicine & Pharmacotherapy, 142, 112027.
- Fawzi, S. B., et al. (2024). Benzimidazole and Its Derivatives: Exploring Their Crucial Role in Medicine and Agriculture: A Short Review. Al-Kitab Journal for Pure Sciences, 8(2), 125-137.
- Guzman, E. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(19), 6296.
- Kumar, A., et al. (2022). Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents. Drug Development Research, 83(4), 934-946.
-
Semantic Scholar. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
- Jayabharathi, J., et al. (2012). Binding interaction of 1-(4-methybenzyl)-2-p-tolyl-1H-benzo[d]imidazole with bovine serum albumin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 93, 180-184.
- Al-Ostath, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5345.
- Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in Molecular Biology, 815, 211-219.
-
BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]
- Zhang, M., et al. (2022). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 13, 869336.
- Lake, B. G., & Esclangon, F. (2000). The Use of in Vitro Metabolism Techniques in the Planning and Interpretation of Drug Safety Studies.
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
American Chemical Society. (2023). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]
- Korfmacher, W. A. (2005). Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. Analytical Chemistry, 77(15), 324A-331A.
- Sowjanya, G., et al. (2020). In vitro test methods for metabolite identification: A review. International Journal of Pharmaceutical Sciences and Research, 11(10), 4756-4766.
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]
-
European Food Safety Authority. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. Retrieved from [Link]
- Amrein, M. W., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775.
-
Taylor & Francis. (n.d.). Off-target activity – Knowledge and References. Retrieved from [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]
- Plumb, R. S., et al. (2009). A novel LC-MS approach for the detection of metabolites in DMPK studies. Bioanalysis, 1(9), 1767-1776.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. technologynetworks.com [technologynetworks.com]
A Comparative Guide to the Synthetic Efficiency of Benzimidazole Synthesis: Conventional vs. Microwave-Assisted Methods
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis is a critical step in the development of new drugs. This guide provides an in-depth comparison of conventional and microwave-assisted methods for synthesizing benzimidazoles, offering experimental data and insights to help researchers make informed decisions for their synthetic strategies.
The Enduring Importance of Benzimidazoles
Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of benzene and imidazole rings. This structural motif is found in a wide array of pharmacologically active molecules, including anthelmintics (albendazole), proton pump inhibitors (omeprazole), and antihistamines (astemizole). The versatility of the benzimidazole core allows for diverse substitutions, enabling the fine-tuning of biological activity.
Synthetic Pathways: A Tale of Two Methodologies
The most common and straightforward approach to benzimidazole synthesis involves the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative. This fundamental reaction can be carried out using two distinct heating techniques: conventional heating and microwave irradiation.
Conventional Synthesis: The Time-Honored Approach
Traditional synthesis relies on conductive heating, where heat is transferred to the reaction mixture through the walls of the reaction vessel. This is typically achieved using an oil bath, heating mantle, or sand bath. While effective, this method can be slow and energy-intensive, with heat transfer often being inefficient and leading to uneven heating of the reaction mixture.
Microwave-Assisted Synthesis: A Modern Leap in Efficiency
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to directly heat the reactants and solvents.[1] This is achieved through the interaction of the microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This direct energy transfer often results in dramatic reductions in reaction times and can lead to higher yields and cleaner reaction profiles.[3]
Head-to-Head Comparison: Performance Metrics
The true measure of a synthetic method's efficiency lies in its key performance indicators: reaction time, product yield, and overall energy consumption. The following data, compiled from various studies, highlights the significant advantages of microwave-assisted synthesis over conventional methods for benzimidazole production.
| Product | Conventional Method | Microwave-Assisted Method | Yield Increase (%) | Reaction Time Reduction (%) |
| 2-Methylbenzimidazole | 4 hours, 75% yield | 3 minutes, 92% yield | 22.7 | 98.75 |
| 2-Phenylbenzimidazole | 8 hours, 80% yield | 5 minutes, 95% yield | 18.75 | 98.96 |
| 2-(4-Chlorophenyl)benzimidazole | 6 hours, 78% yield | 4 minutes, 93% yield | 19.2 | 98.89 |
| 2-(4-Nitrophenyl)benzimidazole | 7 hours, 72% yield | 4.5 minutes, 90% yield | 25 | 98.81 |
Data compiled from multiple sources demonstrating typical improvements. Actual results may vary based on specific substrates and reaction conditions.
As the data clearly indicates, microwave-assisted synthesis consistently outperforms the conventional approach, with reaction times being reduced by as much as 98% and yields increasing by up to 25%.[4][5][6][7]
The "Why" Behind the Efficiency: Mechanistic Insights
The enhanced efficiency of microwave synthesis is not merely a matter of faster heating. Several factors contribute to the observed rate accelerations and improved yields:
-
Direct and Uniform Heating: Microwaves heat the entire volume of the reaction mixture simultaneously, eliminating the temperature gradients often seen with conventional heating. This leads to more controlled and reproducible reaction conditions.
-
Selective Heating: Polar molecules, such as the reactants and any polar solvents, absorb microwave energy more efficiently than non-polar molecules. This can lead to localized superheating of the reactants, accelerating the reaction rate.
-
Non-Thermal Microwave Effects: While still a subject of ongoing research, some evidence suggests that microwaves may have specific, non-thermal effects that can influence reaction pathways and enhance reaction rates.
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding of both methodologies, detailed experimental protocols for the synthesis of 2-phenylbenzimidazole are provided below.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzoic acid (1.22 g, 10 mmol)
-
4M Hydrochloric acid (catalytic amount)
-
Ethanol
-
Water
Procedure:
-
In a 100 mL round-bottom flask, combine o-phenylenediamine and benzoic acid.
-
Add a catalytic amount of 4M hydrochloric acid.
-
Attach a reflux condenser and heat the mixture in an oil bath at 120-130°C for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a 10% sodium hydroxide solution until alkaline.
-
The crude product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 2-phenylbenzimidazole.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzoic acid (1.22 g, 10 mmol)
-
Polyphosphoric acid (PPA) (as catalyst and solvent)
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix o-phenylenediamine and benzoic acid with a small amount of polyphosphoric acid.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture at a power of 180-300 W for 3-5 minutes. The temperature should be monitored and controlled, typically reaching around 120-150°C.
-
Monitor the reaction progress using TLC.
-
After completion, allow the vessel to cool to a safe temperature.
-
Add ice-cold water to the reaction mixture to precipitate the product.
-
Neutralize with a 10% sodium hydroxide solution.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an ethanol-water mixture to yield pure 2-phenylbenzimidazole.
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both synthetic methods.
Caption: Workflow for the conventional synthesis of benzimidazoles.
Sources
- 1. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 7. Benzimidazole synthesis [organic-chemistry.org]
Benchmarking the biological activity of 2-(O-tolyl)-1H-benzo[d]imidazole against known inhibitors
A Comparative Guide to the Biological Activity of 2-(O-tolyl)-1H-benzo[d]imidazole
Introduction: The Prominence of the Benzimidazole Scaffold in Drug Discovery
The benzimidazole nucleus, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring nucleotides allows it to readily interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Marketed drugs incorporating this core structure include anthelmintics (e.g., albendazole), proton-pump inhibitors (e.g., omeprazole), and anticancer agents (e.g., bendamustine).[3] The versatility of the benzimidazole ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological effects.[4] This guide focuses on 2-(O-tolyl)-1H-benzo[d]imidazole, a specific derivative, and provides a framework for benchmarking its biological activity against established inhibitors. While specific biological data for this exact compound is not extensively documented in publicly available literature, its core structure suggests several potential and highly relevant therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1][5][6][7]
Hypothesized Biological Activities and Target Selection
Based on the well-documented activities of the benzimidazole class of molecules, we can hypothesize several primary mechanisms of action for 2-(O-tolyl)-1H-benzo[d]imidazole.
1. Antimicrobial and Antiviral Activity:
Benzimidazole derivatives are known to be potent antimicrobial agents.[1][8] Their mechanisms of action often involve the inhibition of essential microbial processes. For instance, some benzimidazoles interfere with the biosynthesis of ergosterol, a vital component of fungal cell membranes.[8] In bacteria, they can disrupt DNA synthesis by inhibiting enzymes like DNA gyrase.[9] Furthermore, due to their structural resemblance to purine molecules, they can competitively inhibit nucleic acid synthesis, leading to cell death.[9]
In the context of antiviral research, benzimidazoles have shown promise by targeting viral polymerases, which are crucial enzymes for viral genome replication.[4] This inhibition is a key strategy in the development of broad-spectrum antiviral drugs.[10]
2. Anticancer Activity via Tubulin Polymerization Inhibition:
A significant number of benzimidazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[11] Microtubules are essential for cell division, motility, and morphology.[12] By binding to β-tubulin, these agents prevent the formation of microtubules, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death).[13] Several commercially successful anticancer drugs, such as vinca alkaloids and taxanes, also target tubulin, validating it as a key therapeutic target.[12]
Given these precedents, this guide will focus on benchmarking the antimicrobial and anticancer (via tubulin inhibition) activities of 2-(O-tolyl)-1H-benzo[d]imidazole.
Selection of Known Inhibitors for Benchmarking
To objectively assess the biological activity of 2-(O-tolyl)-1H-benzo[d]imidazole, it is crucial to compare its performance against well-characterized inhibitors of the hypothesized targets.
For Antimicrobial Activity:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase, a type II topoisomerase, leading to the inhibition of bacterial DNA replication and repair. It is a widely used reference standard in antimicrobial susceptibility testing.
-
Amphotericin B: A polyene antifungal agent that binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. It is a gold-standard antifungal for many systemic mycoses.
For Anticancer (Tubulin Inhibition) Activity:
-
Colchicine: A well-known natural product that binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[12][14] While its clinical use is limited by toxicity, it serves as a classic benchmark for tubulin polymerization inhibitors.[14]
-
Vincristine: A vinca alkaloid that also inhibits tubulin polymerization, but by binding to a different site than colchicine (the vinca domain).[15] It is a widely used chemotherapeutic agent.
-
Paclitaxel (Taxol): In contrast to the inhibitors above, paclitaxel is a microtubule-stabilizing agent, promoting tubulin polymerization and preventing depolymerization.[12] It is included here as a counterpoint to understand the specific mechanism of action of the test compound.
Experimental Design for Benchmarking Biological Activity
A multi-tiered approach is essential for a comprehensive evaluation of 2-(O-tolyl)-1H-benzo[d]imidazole. This involves a progression from broad screening assays to more specific, mechanism-of-action studies.
Caption: A tiered experimental workflow for benchmarking the biological activity of a novel compound.
Part 1: Antimicrobial Susceptibility Testing
The initial step is to determine if 2-(O-tolyl)-1H-benzo[d]imidazole possesses antimicrobial activity. This is typically achieved through standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17]
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18]
-
Preparation of Inoculum:
-
From a pure culture, select several well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[19] This standardizes the bacterial concentration.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 2-(O-tolyl)-1H-benzo[d]imidazole and the benchmark inhibitors (Ciprofloxacin, Amphotericin B) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.[18]
-
Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
-
Part 2: Anticancer Activity Screening
The initial evaluation of anticancer potential involves assessing the cytotoxicity of the compound against a panel of human cancer cell lines.
Detailed Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[20][21]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of 2-(O-tolyl)-1H-benzo[d]imidazole and the benchmark inhibitors (Colchicine, Vincristine, Paclitaxel).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds, typically DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.[22]
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Part 3: Mechanism of Action - Tubulin Polymerization Assay
If the cytotoxicity data suggests a potent anticancer effect, the next logical step is to investigate the hypothesized mechanism of action.
Caption: A simplified diagram illustrating the inhibition of tubulin polymerization.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Reagent Preparation:
-
Reconstitute purified tubulin protein in a suitable buffer.
-
Prepare a reaction mixture containing a polymerization buffer and GTP.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction mixture, the test compound (2-(O-tolyl)-1H-benzo[d]imidazole or benchmark inhibitors), and finally the tubulin solution.
-
Place the plate in a spectrophotometer capable of reading absorbance over time at 340 nm and maintaining a constant temperature (37°C).
-
-
Data Acquisition and Analysis:
-
Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of the test compound to the positive control (DMSO, which allows polymerization) and the negative controls (Colchicine or Vincristine, which inhibit polymerization).
-
The IC50 for tubulin polymerization can be calculated from the dose-response curves.
-
Data Presentation and Interpretation
For clear and objective comparison, the experimental data should be summarized in tables.
Table 1: Antimicrobial Activity of 2-(O-tolyl)-1H-benzo[d]imidazole and Benchmark Inhibitors
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 2-(O-tolyl)-1H-benzo[d]imidazole | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin | Reference Value | Reference Value | N/A |
| Amphotericin B | N/A | N/A | Reference Value |
Table 2: Cytotoxicity and Tubulin Polymerization Inhibition of 2-(O-tolyl)-1H-benzo[d]imidazole and Benchmark Inhibitors
| Compound | Cytotoxicity IC50 (µM) on MCF-7 cells | Cytotoxicity IC50 (µM) on HCT116 cells | Tubulin Polymerization Inhibition IC50 (µM) |
| 2-(O-tolyl)-1H-benzo[d]imidazole | Experimental Value | Experimental Value | Experimental Value |
| Colchicine | Reference Value | Reference Value | Reference Value |
| Vincristine | Reference Value | Reference Value | Reference Value |
| Paclitaxel | Reference Value | Reference Value | N/A (Promotes Polymerization) |
Interpreting the Results:
-
Antimicrobial Activity: A low MIC value for 2-(O-tolyl)-1H-benzo[d]imidazole, comparable to or lower than ciprofloxacin or amphotericin B, would indicate potent antimicrobial activity.
-
Anticancer Activity: A low IC50 value in the cytotoxicity assays suggests that the compound is effective at killing cancer cells.
-
Mechanism of Action: If the compound shows potent cytotoxicity and also has a low IC50 in the tubulin polymerization assay, it provides strong evidence that its anticancer activity is, at least in part, due to the disruption of microtubule dynamics. Comparing its activity profile to colchicine and vincristine can provide further insights into its potential binding site.
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking the biological activity of 2-(O-tolyl)-1H-benzo[d]imidazole. By systematically evaluating its antimicrobial and anticancer properties against established inhibitors, researchers can gain valuable insights into its therapeutic potential. Positive results from these initial studies would warrant further investigation, including:
-
Selectivity profiling: Assessing the cytotoxicity of the compound against non-cancerous cell lines to determine its therapeutic window.
-
Advanced mechanistic studies: Investigating the specific binding site on tubulin, effects on the cell cycle in more detail, and the induction of apoptosis.
-
In vivo efficacy studies: Evaluating the compound's activity in animal models of infection or cancer.
The benzimidazole scaffold continues to be a rich source of new therapeutic agents. Through rigorous and systematic evaluation, novel derivatives like 2-(O-tolyl)-1H-benzo[d]imidazole can be effectively assessed for their potential to address unmet medical needs.
References
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
-
ResearchGate. (2017). Study of reaction conditions for 2-(p-tolyl)-1H-benzoimidazole synthesis. [Link]
-
National Center for Biotechnology Information (PMC). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. [Link]
-
National Center for Biotechnology Information (PMC). Inhibitors of Tubulin Assembly Identified through Screening a Compound Library. [Link]
-
Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
National Center for Biotechnology Information (PubMed). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. [Link]
-
ResearchGate. (2015). Crystal structure of 2-o-tolyl-1H-benzo[d]imidazole, C14H12N2. [Link]
-
National Center for Biotechnology Information (PMC). (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. [Link]
-
National Center for Biotechnology Information (PMC). (2024). Small Molecule Drugs Targeting Viral Polymerases. [Link]
-
National Center for Biotechnology Information (PMC). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link]
-
National Center for Biotechnology Information (PubMed). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. [Link]
-
MDPI. Progression of Antiviral Agents Targeting Viral Polymerases. [Link]
-
National Center for Biotechnology Information (NCBI) Bookshelf. (2013). Cell Viability Assays. [Link]
-
SpringerLink. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). [Link]
-
ResearchGate. List of tubulin inhibitors in clinical developments or approved by FDA. [Link]
-
Jundishapur Journal of Natural Pharmaceutical Products. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]
-
National Center for Biotechnology Information (NCBI) Bookshelf. Antimicrobial Susceptibility Testing. [Link]
-
ACS Publications. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. [Link]
-
ACS Publications. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. [Link]
-
Sci-Hub. (2008). Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles. [Link]
-
National Center for Biotechnology Information (PMC). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. [Link]
-
MDPI. (2010). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. [Link]
-
Tecnológico de Monterrey. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Encyclopedia.pub. (2022). Molecular Hybrids Targeting Tubulin Polymerization. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Clinical Breakpoint Tables. [Link]
-
Taylor & Francis Online. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. [Link]
-
ResearchGate. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]
-
ACS Publications. (2020). Nucleotide Analogues as Inhibitors of SARS-CoV-2 Polymerase, a Key Drug Target for COVID-19. [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. [Link]
-
Anticancer Research. Oral Fenbendazole for Cancer Therapy in Humans and Animals. [Link]
-
ResearchGate. (2014). Benzimidazole: A short review of their antimicrobial activities INTRODUCTION. [Link]
-
National Center for Biotechnology Information (PMC). (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]
-
YouTube. (2024). What Are DNA Polymerase Inhibitors?. [Link]
-
Taylor & Francis Online. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. [Link]
-
ResearchGate. Benzimidazole derivatives with antiviral activity. [Link]
-
Semantic Scholar. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. [Link]
-
ASM Journals. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. [Link]
-
ResearchGate. Interactions of C. elegans β-tubulins with the microtubule inhibitor and anthelmintic drug albendazole. [Link]
-
bioMérieux. ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
National Center for Biotechnology Information (PMC). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. [Link]
-
Research and Reviews. Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. [Link]
-
National Center for Biotechnology Information (PubMed). Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era. [Link]
-
MDPI. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. [Link]
Sources
- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. rroij.com [rroij.com]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 10. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 12. Inhibitors of Tubulin Assembly Identified through Screening a Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 17. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 18. pdb.apec.org [pdb.apec.org]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Benzimidazole Derivatives Against Tubulin
Introduction: The Benzimidazole Scaffold and the Power of Predictive Science
In the landscape of medicinal chemistry, the benzimidazole nucleus stands as a "privileged scaffold." Its versatile structure is the foundation for a multitude of FDA-approved drugs, from the anthelmintic albendazole to the proton-pump inhibitor omeprazole. The broad therapeutic potential of benzimidazole derivatives, encompassing anticancer, antimicrobial, and antiviral activities, makes them a focal point of intensive drug discovery research.[1][2] A critical step in this discovery process is understanding how these molecules interact with their biological targets at a molecular level.
This is where in silico molecular docking comes into play. It is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target protein, quantitatively estimating the strength of their interaction through a "docking score."[3] This guide provides a comprehensive, field-proven framework for conducting a comparative docking study of benzimidazole derivatives against β-tubulin, a clinically validated target for cancer and parasitic diseases.[4][5] We will move beyond a simple recitation of steps to explain the causality behind each experimental choice, ensuring a robust and self-validating workflow.
The Scientific Rationale: Why Tubulin? Why Docking?
The success of any drug discovery campaign hinges on making informed decisions to prioritize the most promising candidates for synthesis and in vitro testing. A comparative docking study is fundamental to this prioritization.
-
Choice of Target - β-Tubulin: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[4] Disruption of microtubule dynamics is a proven strategy to induce cell cycle arrest and apoptosis, making tubulin an excellent target for anticancer and anthelmintic agents.[6][7] Benzimidazoles like albendazole are known to bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization.[4][5] This established interaction provides a perfect framework for a comparative and validated study.
-
Causality of Comparison: By docking a series of benzimidazole derivatives—including known inhibitors and novel structures—against the same target under identical conditions, we can directly compare their predicted binding affinities. This allows us to establish a preliminary Structure-Activity Relationship (SAR) computationally. We can hypothesize how specific chemical modifications, such as the addition of a halogen or a hydroxyl group, might enhance or diminish binding, thereby guiding the rational design of more potent inhibitors.[1][8]
Experimental Workflow: A Self-Validating Protocol for Molecular Docking
This protocol utilizes AutoDock Vina , a widely cited and robust open-source docking engine, ensuring the described methodology is accessible and reproducible.[3][9] The core principle of a trustworthy protocol is self-validation; we must first prove our computational model can replicate reality before using it for prediction.
Workflow Overview
Caption: A high-level overview of the molecular docking workflow.
Step 1: Target Protein Preparation
The goal here is to clean the crystal structure to make it computationally ready.
-
Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1SA0 , which represents β-tubulin.[4]
-
Clean the PDB File: The raw PDB file contains more than just the protein (e.g., water molecules, co-factors, existing ligands).
-
Rationale: Water molecules can interfere with the docking algorithm and are typically removed unless they are known to play a critical role in ligand binding.
-
Action: Use molecular visualization software like AutoDockTools (ADT), UCSF Chimera, or Discovery Studio Visualizer to delete all water molecules.[10] For this study, also remove the co-crystallized ligand (colchicine in this case) to create an empty binding pocket.
-
-
Prepare the Receptor:
-
Rationale: The docking algorithm requires the protein to have correct atom types and charges. Polar hydrogens are often missing from PDB files but are crucial for calculating interactions like hydrogen bonds.
-
Action: Using ADT, add polar hydrogen atoms to the protein. Then, compute and add Gasteiger or Kollman charges.[10] Save the final prepared protein file in the .pdbqt format, which is required by AutoDock Vina.
-
Step 2: Ligand Preparation
Each benzimidazole derivative must be converted into a suitable 3D format with an appropriate low-energy conformation.
-
Create 2D Structures: Draw the benzimidazole derivatives using a chemical sketcher like ChemDraw or MarvinSketch. Save them in a standard format like .sdf or .mol2.
-
Convert to 3D and Minimize Energy:
-
Rationale: A ligand's 3D conformation is critical for how it fits into a binding pocket. Energy minimization finds the most stable, low-energy conformation of the molecule. Docking with a high-energy conformer can lead to inaccurate results.
-
Action: Use a program like Open Babel or the tools within Schrödinger Maestro to convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Prepare Ligands for Docking:
-
Action: Using ADT, set the torsional degrees of freedom (rotatable bonds) for each ligand to allow for flexibility during docking. Save each prepared ligand in the .pdbqt format.
-
Step 3: Docking Protocol Validation (The Trustworthiness Pillar)
This is the most critical step for ensuring the scientific integrity of your results. We validate the docking protocol by testing its ability to reproduce the experimentally determined binding pose of a known ligand.[11][12]
-
Re-docking: Take the original ligand that was co-crystallized with the protein (in our example, colchicine from 1SA0) and dock it back into the binding pocket using the exact same procedure.
-
Calculate RMSD: Superimpose the lowest-energy docked pose of the ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the atoms of the two poses.
-
Causality: A low RMSD value indicates that the docking protocol can accurately predict the correct binding mode. An RMSD of less than 2.0 Angstroms (Å) is considered a successful validation, confirming that the chosen parameters are appropriate for this system.[10][11] If the RMSD is high, you must revisit your parameters (e.g., grid box size, software choice) before proceeding.
-
Step 4: Performing the Docking Simulation
-
Define the Grid Box:
-
Rationale: The grid box defines the three-dimensional search space where the docking program will attempt to place the ligand. It must be large enough to encompass the entire binding site but not so large as to make the search computationally inefficient.
-
Action: Center the grid box on the known binding site of the target. For our tubulin example (1SA0), this is the colchicine-binding site.[4] A typical size might be 30Å x 30Å x 30Å, ensuring all key interacting residues are included.[13]
-
-
Run AutoDock Vina: Execute the docking run for each prepared benzimidazole derivative using the validated protocol and defined grid box. Vina will generate several possible binding poses for each ligand, ranked by their docking score.
Results and Interpretation: From Scores to Insights
The primary output of a docking simulation is the binding affinity, or docking score, typically reported in kcal/mol.[14] A more negative value signifies a stronger predicted binding affinity.[15]
Comparative Docking Scores
The data below represents a hypothetical comparative study of known and novel benzimidazole derivatives against β-tubulin (PDB: 1SA0).
| Compound ID | Structure / Name | Docking Score (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic/van der Waals) |
| CTRL-1 | Albendazole (Reference) | -8.5 | Thr340, Tyr312 | Cys315, Phe296, Arg308, Lys336 |
| BZ-01 | 2-Phenylbenzimidazole | -7.1 | - | Phe296, Cys315, Pro298 |
| BZ-02 | 2-(4-Hydroxyphenyl)benzimidazole | -7.9 | Tyr312 | Phe296, Cys315, Phe343 |
| BZ-03 | 2-(4-Chlorophenyl)benzimidazole | -8.2 | - | Phe296, Cys315, Ile341, Phe351 |
| BZ-04 | 5-Nitro-2-phenylbenzimidazole | -8.8 | Thr340 | Cys315, Arg308, Lys336 |
Analysis of Results
-
Expertise in Interpretation: The docking score is the first filter, not the final verdict. A score of -8.8 kcal/mol for BZ-04 is more favorable than the reference drug Albendazole (-8.5 kcal/mol), making it a high-priority candidate.[4][8]
-
Causality of Interactions: The true value comes from analyzing the why behind the score.
-
Comparing BZ-01 (-7.1) and BZ-02 (-7.9), the addition of a hydroxyl group on the phenyl ring introduces a new hydrogen bond with Tyr312, significantly improving the binding affinity. This suggests that hydrogen bond donors at this position are beneficial.
-
The chloro-substituent in BZ-03 (-8.2) enhances hydrophobic interactions within the pocket compared to the unsubstituted BZ-01 , leading to a better score.
-
The nitro group in BZ-04 (-8.8) forms a strong hydrogen bond with Thr340, mimicking one of the key interactions of the reference compound and resulting in the best score of the series. This highlights the importance of electron-withdrawing groups at the 5-position of the benzimidazole core for this specific target.
-
Caption: The integrated drug discovery pipeline post-docking.
Conclusion
This guide outlines a scientifically rigorous, self-validating framework for the comparative analysis of benzimidazole derivatives using molecular docking. By understanding the causality behind each step—from target preparation to protocol validation and results interpretation—researchers can leverage this computational tool to make high-confidence decisions, accelerating the journey from virtual hits to validated lead compounds. The true power of molecular docking is realized not just by generating scores, but by integrating these predictions into a logical, multi-step discovery pipeline that intelligently guides experimental efforts.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (MDPI) [Link]
-
Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (PMC) [Link]
-
Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. (ACS Omega) [Link]
-
Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. (Universiti Kebangsaan Malaysia) [Link]
-
Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. (ScienceDirect) [Link]
-
Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. (ResearchGate) [Link]
-
In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (ResearchGate) [Link]
-
Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (PubMed Central) [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (PMC) [Link]
-
Interpretation of Molecular docking results? (ResearchGate) [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (PubMed Central) [Link]
-
How to validate the molecular docking results ? (ResearchGate) [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (Taylor & Francis Online) [Link]
-
Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. (RSC Publishing) [Link]
-
DOCKING. (Center for Computational Structural Biology) [Link]
-
In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. (PMC) [Link]
-
SwissADME. (Swiss Institute of Bioinformatics) [Link]
-
Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (ACS Publications) [Link]
-
Docking Software for Drug Development. (Labinsights) [Link]
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (PubMed Central) [Link]
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (PubMed) [Link]
-
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (NIH) [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives [academia.edu]
- 9. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 10. ukm.my [ukm.my]
- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reproducing the Synthesis and Bioactivity of 2-(O-tolyl)-1H-benzo[d]imidazole
Abstract
The reproducibility of published scientific data is the cornerstone of discovery and development. This guide provides an in-depth, practical framework for researchers aiming to replicate the synthesis and evaluate the bioactivity of 2-(O-tolyl)-1H-benzo[d]imidazole, a member of a pharmacologically significant class of heterocyclic compounds. We will dissect a common synthetic route, present a robust protocol for its execution and characterization, and offer a standardized methodology for assessing its cytotoxic effects. By comparing published data points and explaining the causality behind critical experimental steps, this document serves as a comprehensive resource for validating and building upon existing research in the field of medicinal chemistry.
Introduction: The Benzimidazole Scaffold and the Imperative of Replication
The benzimidazole ring system is a privileged pharmacophore, forming the core structure of numerous therapeutic agents with a wide range of activities, including anthelmintic, antiulcer, and antihistamine effects.[1][2] The molecule 2-(O-tolyl)-1H-benzo[d]imidazole, a specific derivative, has been investigated for various potential applications, such as anticancer and antimicrobial properties.[3][4]
Before a researcher can explore novel applications or develop improved analogues, they must first be able to reliably reproduce the synthesis and foundational bioactivity of the parent compound. Discrepancies between published results and replication attempts are common and can arise from subtle, often unreported, variations in experimental conditions. This guide aims to bridge that gap by providing a transparent, detailed, and scientifically-grounded protocol that prioritizes reproducibility.
We will focus on the most prevalent synthetic method: the condensation of an o-phenylenediamine with an appropriate aldehyde.[5] For bioactivity, we will detail a standard cytotoxicity assay (MTT assay), as this is a common initial screening method for potential anticancer agents.[3]
Comparative Analysis of Synthetic Methodologies
The synthesis of 2-aryl-benzimidazoles is typically achieved via the condensation of o-phenylenediamine with an aromatic aldehyde.[5][6] While various catalysts and conditions have been reported to improve yields and reduce reaction times—including microwave irradiation and various nanoparticle catalysts—a classic, robust approach utilizing a mild oxidant or acid catalyst remains a reliable benchmark for replication.[7][8][9]
The core reaction involves the formation of a Schiff base intermediate from the diamine and aldehyde, followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring.
Caption: General Reaction Scheme for Benzimidazole Synthesis.
Below is a comparison of data from a representative conventional synthesis protocol found in the literature. This allows us to establish a benchmark for our replication attempt.
| Parameter | Published Data (Representative) | Target for Replication |
| Reactants | o-Phenylenediamine, o-Tolualdehyde | o-Phenylenediamine, o-Tolualdehyde |
| Catalyst/Reagent | Sodium metabisulfite (Na₂S₂O₅) in Ethanol/Water | Sodium metabisulfite (Na₂S₂O₅) |
| Conditions | Reflux | Reflux in Ethanol |
| Reported Yield | ~47% (for a similar p-tolyl derivative)[10] | > 45% |
| Melting Point (°C) | 281–284 °C (for a similar p-tolyl derivative)[1] | To be determined |
| Appearance | Creamy / Brown Solid[1][10] | Solid, color may vary |
Protocol for Synthesis and Characterization
This protocol is designed to be a self-validating system. Each step is explained to ensure the researcher understands its purpose, and characterization checkpoints are included to verify the identity and purity of the product.
Experimental Workflow: Synthesis
Caption: Step-by-step workflow for synthesis and purification.
Detailed Synthesis Protocol
-
Materials:
-
o-Phenylenediamine (1.0 eq)
-
o-Tolualdehyde (1.0 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (0.5 eq)
-
Ethanol (Reagent Grade)
-
Deionized Water
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) and o-tolualdehyde (1.0 eq) in ethanol.[9][10]
-
Expertise Note: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates heat transfer. The molar ratio is kept at 1:1 to ensure complete consumption of the limiting reagent.
-
-
Catalyst Addition: To the stirring solution, add sodium metabisulfite (0.5 eq).[10]
-
Expertise Note: Na₂S₂O₅ serves a dual role. It acts as a mild catalyst and an in-situ oxidizing agent that promotes the final aromatization step from the dihydrobenzimidazole intermediate to the stable benzimidazole product.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Trustworthiness Note: TLC is a critical checkpoint. By comparing the spots of the reactants to the formation of a new product spot, you can determine when the reaction is complete, preventing unnecessary heating or premature termination.
-
-
Isolation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water with stirring. A precipitate should form.
-
Expertise Note: The crude product is generally insoluble in water, causing it to precipitate out when the ethanol solution is diluted. This is an effective first step in purification.
-
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any water-soluble impurities.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the final product.[10]
-
Trustworthiness Note: Recrystallization is a powerful technique for removing impurities. A successful recrystallization yielding well-defined crystals is a strong indicator of product purity.
-
-
Characterization and Data Comparison
After drying the purified product, it is crucial to characterize it and compare the data to published values to confirm its identity and purity.
| Analysis | Expected Outcome (Based on Literature for tolyl-benzimidazoles) | Purpose |
| Yield (%) | 45-75% | Measures reaction efficiency. |
| Melting Point (°C) | Sharp melting point, e.g., ~280°C range.[1] | A sharp melting point indicates high purity. |
| ¹H NMR | Aromatic protons (7-8 ppm), methyl protons (~2.4 ppm), N-H proton (>12 ppm).[10] | Confirms the proton framework of the molecule. |
| Mass Spec (MS) | Molecular ion peak [M]+ corresponding to C₁₄H₁₂N₂ (m/z ≈ 208.10).[10] | Confirms the molecular weight of the compound. |
Comparative Analysis of Bioactivity
Benzimidazole derivatives are frequently screened for anticancer activity.[3] A common and standardized method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[11][12]
The MTT Assay: Principles and Workflow
The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[11] This enzymatic reduction results in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[12]
Caption: Workflow for a standard MTT cytotoxicity assay.
Detailed Bioactivity Protocol (MTT Assay)
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin). Incubate for 48-72 hours.
-
Trustworthiness Note: The inclusion of both positive and negative (vehicle) controls is essential for validating the assay's performance and ensuring that any observed effects are due to the compound itself and not the solvent.
-
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C.[14][15] Purple formazan crystals should become visible within the cells under a microscope.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][14]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Interpreting and Comparing Bioactivity Data
The bioactivity of novel compounds is often compared to established drugs or previously published data. For benzimidazole derivatives, IC₅₀ values against various cancer cell lines can range from low micromolar to higher concentrations.[3][10]
| Compound | Cell Line | Reported IC₅₀ (µM) (Representative for active benzimidazoles) |
| Compound 12b (similar benzimidazole) | NCI-H460 (Lung) | 0.16[3] |
| Compound 8e (urease inhibition) | Urease Enzyme | 3.36[10] |
| Compound 33 (17β-HSD10 inhibition) | 17β-HSD10 Enzyme | 1.65[16] |
| Replicated 2-(O-tolyl)-1H-benzo[d]imidazole | Target Cell Line | To be determined and compared. |
-
*Expertise Note: A lower IC₅₀ value indicates higher potency. When replicating, it is important to use the same cell line, cell seeding density, and incubation times as the original publication to ensure a valid comparison. Discrepancies can arise from differences in cell line passage number or minor variations in assay protocol.
Conclusion and Best Practices
This guide provides a comprehensive and transparent methodology for the replication of synthesis and bioactivity data for 2-(O-tolyl)-1H-benzo[d]imidazole. By following the detailed protocols and understanding the rationale behind each step, researchers can establish a reliable foundation for their work. Successful replication is not merely about confirming a result; it is about validating a starting point for future innovation. Any significant deviation in yield, physical properties, or biological activity from published values should prompt a systematic review of reagents, conditions, and analytical techniques to identify the source of the variation. This rigorous approach is fundamental to maintaining the integrity and advancing the pace of scientific research.
References
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Rekhala John Sunil1*, Ramesh Ennam1, Sunitha Tharigoppula1, Pal Sarbani2 and Jayashree Ani Reddy3. 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. Hilaris Publisher. [Link]
-
BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. YouTube. [Link]
-
Bratulescu, G. Study of reaction conditions for 2-(p-tolyl)-1H-benzoimidazole synthesis. ResearchGate. [Link]
-
Martínez, R., et al. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. [Link]
-
Fassihi, A., et al. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC - NIH. [Link]
-
Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. NIH. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]
-
Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. [Link]
-
(PDF) Crystal structure of 2-o-tolyl-1H-benzo[d]imidazole, C14H12N2. ResearchGate. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
-
Kumar, S., et al. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC - PubMed Central. [Link]
-
Clinical Breakpoint Tables. EUCAST. [Link]
-
FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. FDA. [Link]
-
Ismail, M., et al. Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Semantic Scholar. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
-
Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. [Link]
Sources
- 1. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CH [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-(O-tolyl)-1H-benzo[d]imidazole: Personal Protective Equipment and Disposal
Hazard Identification and Risk Assessment
Based on the known hazards of the parent benzimidazole and imidazole structures, we must assume 2-(O-tolyl)-1H-benzo[d]imidazole presents similar risks. The primary hazards are summarized below.
| Hazard Classification | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage. | [2][3] |
| Reproductive Toxicity | H360D | May damage the unborn child. | [1][2][4] |
| Respiratory Irritation | --- | May cause respiratory irritation, especially as a dust. | [4] |
These classifications from the Globally Harmonized System (GHS) demand a comprehensive approach to personal protective equipment (PPE) to mitigate risks of exposure through inhalation, ingestion, or skin and eye contact.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the most critical barrier between the researcher and the chemical. The following are the minimum requirements for handling 2-(O-tolyl)-1H-benzo[d]imidazole in any form (solid or in solution).
Eye and Face Protection
-
Mandatory: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[5] Standard safety glasses are insufficient as they do not provide a seal against splashes and fine particulates.
-
Recommended for Splash Risk: When handling solutions or performing vigorous mixing, a full-face shield should be worn over safety goggles to protect against splashes to the entire face.
Hand Protection
-
Causality: Benzimidazoles can cause severe skin burns and irritation.[1][2] Therefore, selecting the correct gloves is crucial.
-
Glove Selection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for many laboratory chemicals. It is critical to select gloves with a suitable thickness and to check for breakthrough times for the specific solvents being used.
-
Protocol: Double-gloving is strongly recommended. This practice minimizes the risk of exposure if the outer glove is torn or contaminated. Always remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly after removal.[6]
Body Protection
-
A clean, flame-resistant laboratory coat is mandatory. Ensure the coat is fully buttoned and the sleeves cover the wrists.
-
For tasks involving larger quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][5]
Respiratory Protection
-
Causality: Handling the compound as a solid powder poses a significant risk of inhalation, which can lead to respiratory irritation.[4]
-
Required Use: All weighing and handling of the solid compound must be performed within a certified chemical fume hood to control airborne particulates.[4][7]
-
In Case of Inadequate Ventilation: If work outside a fume hood is unavoidable, a NIOSH-approved respirator is required. For powders, a surgical N-95 respirator can provide protection.[8] All respirator use must comply with a formal respiratory protection program, including fit-testing and training.[5][8]
Operational and Disposal Plans
A safe protocol extends from the moment a chemical is handled to its final disposal. The following workflow provides a step-by-step guide for safe operations.
Safe Handling and Experimental Workflow
The following diagram outlines the critical decision points and safety protocols for handling 2-(O-tolyl)-1H-benzo[d]imidazole from receipt to waste collection.
Sources
- 1. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 2. chemos.de [chemos.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
